Nisin Q
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ITSISLCTPGCKTGVLMGCNLKTATCNCSVHVSK |
Origin of Product |
United States |
Discovery and Isolation of Nisin Q
Isolation Source and Producing Microorganism of Nisin Q
This compound is produced by the bacterial strain Lactococcus lactis 61-14. nih.gov This strain was identified following the screening of various microorganisms for bacteriocin (B1578144) production. nih.gov Bacteriocins are proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Lactococcus lactis is a species of lactic acid bacteria extensively used in the dairy industry for fermentation. researchgate.net However, strains of this species are also found in non-dairy environments. asm.org The designation "61-14" is the specific identifier for this particular isolate that was found to produce a novel variant of nisin. nih.gov
The Lactococcus lactis strain 61-14 was isolated from river water in Japan. nih.govnih.gov While many strains of Lactococcus lactis are associated with dairy products, they are also found in a variety of other environments, including plant surfaces and aquatic habitats. scielo.brnih.govfrontiersin.org The isolation of the this compound-producing strain from a river highlights the potential for discovering new antimicrobial compounds from diverse and previously underexplored ecological niches. nih.gov
Initial Characterization of this compound Activity
Initial research on this compound focused on determining its antimicrobial spectrum and comparing its effectiveness against other known nisin variants, such as nisin A. These studies confirmed that this compound is active against a broad range of Gram-positive bacteria. nih.gov
The antimicrobial activity of this compound was assessed against various indicator strains to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The research demonstrated that this compound has a similar antimicrobial spectrum to other nisin variants. nih.gov However, one of the distinguishing features of this compound is its higher tolerance to oxidative conditions compared to nisin A. nih.gov This increased stability is attributed to the presence of only one methionine residue in its structure, in contrast to the two found in other nisins. nih.gov
Table 1: Comparison of this compound and Nisin A
| Feature | This compound | Nisin A |
|---|---|---|
| Producing Strain | Lactococcus lactis 61-14 | Lactococcus lactis (various strains) |
| Origin of Strain | Japanese river water nih.govnih.gov | Primarily dairy products nih.gov |
| Key Structural Difference | Differs by four amino acids in the mature peptide from Nisin A nih.gov | Standard nisin variant |
| Oxidative Tolerance | Higher than Nisin A nih.gov | Lower than this compound nih.gov |
| Antimicrobial Spectrum | Broad activity against Gram-positive bacteria, similar to Nisin A nih.govnih.gov | Broad activity against Gram-positive bacteria nih.gov |
Structural Elucidation and Comparative Structural Analysis of Nisin Q
Primary Structure Determination of Nisin Q
The initial understanding of this compound's primary structure was derived from a combination of protein sequencing and genetic analysis.
Amino Acid Sequencing Methodologies
N-terminal amino acid sequencing was employed to determine the sequence of the initial amino acids of the purified this compound peptide. This provided crucial information about the linear arrangement of residues at the beginning of the mature peptide. Further insights into the complete primary structure were obtained by analyzing the nucleotide sequence of the nisQ structural gene, which encodes the precursor peptide of this compound. Comparison of the deduced amino acid sequence from the gene with those of other nisin variants, such as nisin A and nisin Z, revealed specific amino acid differences.
Mass Spectrometric Analysis (MALDI-TOF MS)
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) played a vital role in confirming the molecular mass of the purified this compound. Analysis by MALDI-TOF MS showed the molecular mass of purified this compound to be approximately 3,327.31 Da. This experimentally determined mass was consistent with the theoretical mass calculated from the deduced amino acid sequence of the mature peptide, taking into account the expected post-translational modifications. Comparative mass analysis indicated that this compound has a slightly lower molecular mass than nisin A (3,354.53 Da) and nisin Z (3,330.91 Da).
Table 1. Molecular Mass of this compound Determined by MALDI-TOF MS
| Nisin Variant | Observed Molecular Mass (Da) |
| This compound | 3327.31 |
*Data from reference.
Covalent Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional 1H NMR spectroscopy was the primary technique used to determine the complete covalent structure of this compound, providing detailed information about its folded state, including the arrangement of modified amino acids and the connectivity of thioether bridges.
Identification of Post-translational Modifications (Lanthionine, Methyllanthionine, Didehydroalanine, Didehydrobutyrine)
NMR analysis allowed for the definitive identification and localization of the characteristic post-translational modifications present in this compound. These modifications include the dehydration of serine and threonine residues to form didehydroalanine (Dha) and didehydrobutyrine (Dhb), respectively. Additionally, the formation of thioether bridges between dehydrated residues and cysteine residues results in the formation of lanthionine (B1674491) (Lan) and methyllanthionine (MeLan). This compound contains a specific complement of these modified amino acids, consisting of one lanthionine, four methyllanthionines, two didehydroalanines, and one didehydrobutyrine, consistent with other well-characterized nisin variants.
Table 2. Post-translational Modifications Identified in this compound
| Modified Amino Acid | Abbreviation | Number in this compound |
| Lanthionine | Lan | 1 |
| Methyllanthionine | MeLan | 4 |
| Didehydroalanine | Dha | 2 |
| Didehydrobutyrine | Dhb | 1 |
*Based on structural analysis of nisin variants.
Determination of Thioether Linkage Patterns and Ring Structures (A, B, C, D, E)
Crucially, NMR spectroscopy enabled the determination of the specific thioether linkage patterns that define the cyclic structures within the this compound molecule. Analysis of long-range NOEs provided direct evidence for the intramolecular bridges. These linkages result in the formation of five characteristic lanthionine-containing rings, denoted as rings A, B, C, D, and E. The specific connections observed in this compound are between residues 3 and 7 (Ring A), 8 and 11 (Ring B), 13 and 19 (Ring C), 23 and 26 (Ring D), and 25 and 28 (Ring E). The arrangement of rings D and E creates a fused, or intertwined, double-ring structure in the C-terminal portion of the peptide. The thioether linkage pattern in this compound was found to be the same as that observed in nisin A and nisin Z.
Table 3. Thioether Linkages and Ring Structures in this compound
| Ring | Residue Linkage |
| A | Cys3-Ala7 |
| B | Cys8-MeLan11 |
| C | Cys13-MeLan19 |
| D | Cys23-MeLan26 |
| E | Cys25-MeLan28 |
*Based on NMR structural elucidation.
Comparative structural analysis highlights that despite sharing the same ring structure topology and post-translational modifications as nisin A and Z, this compound possesses distinct amino acid substitutions at specific positions, which contribute to its unique identity as a nisin variant.
Comparative Structural Analysis of this compound with Other Natural Variants
This compound shares a high degree of structural similarity with nisin A and nisin Z, the other well-characterized natural nisin variants produced by Lactococcus lactis. helsinki.finih.gov However, key differences in their amino acid sequences distinguish these variants.
Amino Acid Substitutions Differentiating this compound from Nisin A and Nisin Z
This compound differs from nisin A by four amino acid substitutions in the mature peptide. tandfonline.comnih.gov Compared to nisin Z, this compound has three amino acid differences in the mature peptide. tandfonline.comtandfonline.com
The specific amino acid substitutions in the mature peptide of this compound compared to nisin A are at positions 15 (Ala to Val), 21 (Met to Leu), 27 (His to Asn), and 30 (Ile to Val). researchgate.net Nisin Z differs from nisin A by a single substitution at position 27, where a Histidine in nisin A is replaced by Asparagine in nisin Z. tandfonline.comresearchgate.netsiveele.com Consequently, the differences between this compound and nisin Z in the mature peptide are at positions 15 (Ala to Val), 21 (Met to Leu), and 30 (Ile to Val).
Interactive Table 1: Amino Acid Differences in Mature Nisin Variants
| Position | Nisin A | Nisin Z | This compound |
| 15 | Ala | Ala | Val |
| 21 | Met | Met | Leu |
| 27 | His | Asn | Asn |
| 30 | Ile | Ile | Val |
Comparative Analysis of Leader Peptide Sequences
The biosynthesis of nisin, like other lantibiotics, involves a precursor peptide that includes an N-terminal leader peptide and a C-terminal core peptide. oup.comifnmujournal.complos.org The leader peptide is crucial for the recognition and interaction with the modification enzymes (NisB and NisC) and the transporter (NisT), guiding the post-translational modifications and export of the peptide. oup.complos.orgresearchgate.net The leader peptide is cleaved off by a protease (NisP) to yield the mature, active nisin peptide. oup.comhhu.de
This compound and nisin A differ by two amino acids in their leader sequences. tandfonline.comnih.gov this compound differs from nisin A in the leader peptide at positions -8 (Lys to Thr) and -2 (Pro to Thr), using the mature peptide cleavage site as the reference (position +1). researchgate.net The leader peptide of nisin Z is identical to that of nisin A. researchgate.net
Interactive Table 2: Amino Acid Differences in Nisin Leader Peptides
| Position (relative to cleavage site) | Nisin A Leader Peptide | Nisin Z Leader Peptide | This compound Leader Peptide |
| -8 | Lys | Lys | Thr |
| -2 | Pro | Pro | Thr |
Structural Implications of Amino Acid Differences for this compound Functionality
The amino acid substitutions in the mature peptide of this compound, particularly in comparison to nisin A and Z, can influence its functional properties, including solubility and antimicrobial activity spectrum. The conserved presence of unusual amino acids and the five-ring structure in this compound suggest it retains the broad antibacterial spectrum characteristic of other nisin variants. tandfonline.commdpi.commdpi.com
The N-terminal domain of nisin, containing rings A and B, is critical for binding to lipid II, a key step in its mechanism of action involving pore formation in bacterial membranes. mdpi.commdpi.commdpi.com While the core structure and the lanthionine rings are conserved in this compound, the amino acid changes in the mature peptide could subtly affect its interaction with lipid II or the membrane, potentially leading to variations in potency against different bacterial strains. Studies comparing the minimum inhibitory concentrations (MICs) of nisin variants have shown differences in their specific activities against selected target microorganisms. nih.gov For example, this compound has shown higher activity than nisin A against Listeria innocua and Lactobacillus plantarum. nih.gov
The differences in the leader peptide sequences, while not part of the mature active peptide, are significant for the biosynthesis and maturation process. The leader peptide interacts with the modification enzymes and transporter, and variations can affect the efficiency of these processes. oup.complos.orgresearchgate.net However, conserved residues in the leader peptide, such as those at positions -18 to -15, are considered essential for biosynthesis, and these are conserved in this compound. tandfonline.com
Further detailed characterization and complete structural analysis of this compound are needed to fully understand the impact of these amino acid differences on its three-dimensional structure and functional implications. tandfonline.com
Compound Names and PubChem CIDs
Biosynthesis and Genetic Organization of Nisin Q
Genomic Organization of the Nisin Q Biosynthesis Gene Cluster (nisQ operon)
The nisQ gene cluster in Lactococcus lactis is organized into several open reading frames (ORFs) that are transcribed as operons. secondarymetabolites.orgtandfonline.com The arrangement of these genes is highly similar to that found in other nisin variants, such as nisin A and nisin Z. nih.govmdpi.com
Sequence Homology with Other Nisin Biosynthesis Clusters (e.g., nisA)
The nisQ gene cluster shares significant sequence homology with the nisA biosynthesis gene cluster, which is responsible for producing nisin A. tandfonline.comresearchgate.net Studies have shown approximately 82% homology between the nisQ and nisA biosynthesis gene clusters. tandfonline.comresearchgate.net This high degree of similarity in gene content and organization underscores the conserved nature of the nisin biosynthesis pathway across different variants. nih.govtandfonline.com
Identification of Putative Open Reading Frames (ORFs)
Analysis of the nisQ gene cluster has revealed the presence of 11 putative ORFs. secondarymetabolites.orgtandfonline.comresearchgate.net These ORFs encode the various proteins required for this compound production, including the structural peptide, modification enzymes, transport proteins, and regulatory elements. secondarymetabolites.orgtandfonline.com The arrangement of these ORFs in the nisQ cluster, similar to nisA and nisZ, is typically nisA(Z)(Q)BTCIPRKFEG. nih.gov
A list of identified ORFs and their putative functions within the this compound biosynthesis gene cluster is presented in the table below:
| ORF Identifier | Gene Name | Putative Product | Function |
| BAG71479.1 | nisQ | This compound precursor | Structural peptide gene |
| BAG71480.1 | niqB | Lantibiotic dehydratase | Post-translational modification (dehydration) |
| BAG71482.1 | niqC | Lantibiotic cyclase | Post-translational modification (cyclization) |
| BAG71481.1 | niqT | ABC transporter | Peptide transport |
| BAG71483.1 | niqI | Immunity protein | Producer self-protection |
| BAG71484.1 | niqP | Leader peptidase | Precursor peptide cleavage |
| BAG71485.1 | niqR | Response regulator | Regulation of biosynthesis |
| BAG71486.1 | niqK | Histidine kinase | Regulation of biosynthesis |
| BAG71487.1 | niqF | Immunity protein component | Producer self-protection |
| BAG71488.1 | niqE | Immunity protein component | Producer self-protection |
| BAG71489.1 | niqG | Immunity protein component | Producer self-protection |
Functional Roles of Genes in this compound Biosynthesis
The genes within the nisQ operon encode proteins that carry out the sequential steps involved in the biosynthesis and maturation of this compound. asm.orgbiorxiv.org
Structural Gene (nisA homolog)
The structural gene for this compound is designated nisQ (or sometimes referred to as a nisA homolog within the this compound context). secondarymetabolites.orgtandfonline.com This gene encodes the ribosomally synthesized precursor peptide, which consists of a leader peptide and the core peptide. asm.org The core peptide contains the amino acid residues that will be modified to form the mature this compound. asm.org this compound, like nisin A and Z, comprises 34 amino acids in its mature form, with 8 post-translationally modified residues. helsinki.fi this compound differs from nisin A by four amino acids in the mature peptide and two in the leader sequence. researchgate.net Specifically, this compound contains substitutions at positions 15 (Ala to Val), 21 (Met to Leu), 27 (His to Asn), and 30 (Ile to Val) compared to nisin A. nih.govoup.com
Post-translational Modification Enzymes (Dehydratases, Cyclases)
Following ribosomal synthesis, the precursor this compound undergoes extensive post-translational modification catalyzed by dedicated enzymes. asm.orgasm.orgpsu.edu The primary modification enzymes are the dehydratase and the cyclase. mdpi.comasm.org
Dehydratase (niqB) : The lantibiotic dehydratase, encoded by niqB, is responsible for the dehydration of specific serine and threonine residues within the core peptide of the precursor this compound. mdpi.comasm.orgasm.orgacs.org This reaction converts serine to 2,3-didehydroalanine (Dha) and threonine to 2,3-didehydrobutyrine (Dhb). mdpi.comasm.org This enzyme is a membrane-associated protein and its activity is dependent on glutamyl-tRNAGlu. psu.eduacs.org
Cyclase (niqC) : The lantibiotic cyclase, encoded by niqC, catalyzes the formation of characteristic lanthionine (B1674491) and methyllanthionine rings. mdpi.comasm.orgasm.orgacs.org This is achieved by the stereospecific addition of the thiol group of a cysteine residue to the double bond of a previously formed Dha or Dhb residue. mdpi.comasm.orgacs.org These thioether linkages are crucial for the structural integrity and biological activity of this compound. oup.commdpi.com The cyclase is a zinc-dependent metalloprotein and is also associated with the cytoplasmic membrane. asm.orgresearchgate.net
These modification enzymes, along with the transporter, are thought to form a membrane-associated complex for efficient processing. asm.orgasm.orgpsu.edu
Transport Systems
After the precursor this compound has been fully modified, it is transported out of the cell by a specific transport system. asm.orgasm.orgpsu.edu This is mediated by an ABC transporter, encoded by the niqT gene. secondarymetabolites.orgasm.orgasm.org The ABC transporter is responsible for translocating the modified precursor peptide across the cytoplasmic membrane to the extracellular environment. mdpi.comasm.orgasm.org Once outside the cell, a leader peptidase (encoded by niqP) cleaves off the leader peptide from the N-terminus of the modified precursor, releasing the mature, active this compound peptide. asm.orgasm.org The transport system is also considered part of the membrane-associated biosynthesis complex. asm.orgasm.orgpsu.edu
Proteolytic Processing Enzymes
The maturation of precursor this compound, like other nisin variants, involves proteolytic cleavage of the leader peptide to yield the biologically active mature peptide. helsinki.fi This crucial step is primarily carried out by a dedicated serine protease, NisP. asm.orgoup.comfrontiersin.org NisP is an extracellularly located enzyme that specifically cleaves the leader peptide from the fully modified precursor peptide. asm.orgfrontiersin.org The leader peptide serves as a recognition motif for the modification enzymes and the transporter, and its removal is necessary for the activation of the lantibiotic. oup.comasm.org
While NisP is the primary protease, some nisin variants or engineered peptides with altered leader sequences might be processed by other proteases. For instance, nisin O, which lacks a nisP homolog in its gene cluster, requires other proteases, potentially encoded elsewhere in the genome, for leader peptide cleavage, and has been shown to be cleaved by trypsin in vitro. mdpi.comnih.gov The specificity of NisP cleavage is influenced by the amino acid sequence at the cleavage site, particularly the presence of an arginine residue at the -1 position relative to the cleavage site in the leader peptide of nisin A. mdpi.com
Regulatory Genes (Two-component signal transduction systems: NisK/NisR)
The biosynthesis of this compound is regulated by a two-component signal transduction system consisting of a sensor histidine kinase, NisK, and a response regulator, NisR. helsinki.fioup.combiorxiv.org This system allows the producing organism to sense the presence of extracellular nisin and regulate the expression of the genes involved in its biosynthesis and immunity. helsinki.fioup.comasm.org
NisK is a transmembrane protein that acts as a sensor for extracellular nisin. helsinki.fiasm.orgnih.gov Upon binding of nisin, NisK undergoes autophosphorylation. helsinki.fioup.com The phosphate (B84403) group is then transferred to NisR, an intracellular response regulator. helsinki.fi Phosphorylated NisR is a transcriptional activator that binds to specific promoters in the nisin gene cluster, including the nisA/Z/Q and nisF promoters, thereby activating the transcription of the structural gene (nisQ) and other genes involved in biosynthesis and immunity (nisBTCIPRK and nisFEG). helsinki.firesearchgate.netigem.wiki This autoregulatory mechanism ensures that nisin is produced when needed and in sufficient quantities. oup.comasm.org Research has shown that the extracellular region of NisK is involved in nisin recognition, and specific hydrophobic residues in this region are crucial for sensing nisin and regulating its biosynthesis. nih.gov
Mechanisms of Prepeptide Modification and Maturation
The precursor peptide of this compound (pre-nisin Q) is a ribosomally synthesized peptide consisting of a leader peptide and a core peptide. oup.comasm.org The core peptide undergoes a series of post-translational modifications catalyzed by dedicated enzymes to form the mature, biologically active this compound. asm.orgfrontiersin.orgasm.org These modifications include the dehydration of serine and threonine residues and the formation of thioether bridges. frontiersin.orgasm.orgresearchgate.net
Dehydration of Serine and Threonine Residues
The initial modification step in this compound biosynthesis is the dehydration of specific serine and threonine residues within the core peptide. asm.orgfrontiersin.orgresearchgate.net This reaction is catalyzed by the lantibiotic dehydratase enzyme, NisB. asm.orgfrontiersin.orgasm.orgfrontiersin.org NisB converts serine residues to dehydroalanine (B155165) (Dha) and threonine residues to dehydrobutyrine (Dhb). asm.orgfrontiersin.orgresearchgate.net This dehydration occurs via a glutamylation and elimination mechanism. asm.orgresearchgate.net NisB acts specifically on the core peptide and does not dehydrate serine or threonine residues in the leader peptide. asm.org
Thioether Bridge Formation
Following dehydration, thioether bridges are formed between the dehydroamino acids (Dha and Dhb) and cysteine residues in the core peptide. asm.orgfrontiersin.orgasm.org This reaction is catalyzed by the lantibiotic cyclase enzyme, NisC. asm.orgfrontiersin.orgasm.org NisC catalyzes the stereospecific coupling of the thiol group of a cysteine residue to the double bond of a dehydroalanine or dehydrobutyrine, resulting in the formation of lanthionine or 3-methyllanthionine rings, respectively. asm.orgfrontiersin.orgasm.org this compound, like other nisin variants, contains five such thioether rings, which are essential for its antimicrobial activity. tandfonline.comasm.org The formation of these rings introduces rigidity and a defined three-dimensional structure to the peptide.
Leader Peptide Cleavage
The final step in the maturation of precursor this compound is the proteolytic removal of the leader peptide. helsinki.fioup.comfrontiersin.org This process, primarily mediated by the protease NisP, releases the mature and biologically active this compound peptide. asm.orgoup.comfrontiersin.org The leader peptide plays a crucial role in guiding the precursor peptide through the modification and transport machinery. oup.comasm.org Cleavage by NisP typically occurs extracellularly or during/after transport out of the cell. helsinki.fi The efficiency of NisP cleavage can be influenced by the sequence of the leader peptide and the proper modification of the core peptide. asm.orgmdpi.com
Table 1: Key Enzymes and Proteins in this compound Biosynthesis
| Protein | Function |
| NisQ | Precursor peptide of this compound |
| NisB | Dehydratase (Ser/Thr to Dha/Dhb) |
| NisC | Cyclase (Thioether bridge formation) |
| NisP | Protease (Leader peptide cleavage) |
| NisK | Sensor Histidine Kinase (Regulatory) |
| NisR | Response Regulator (Regulatory) |
| NisT | ABC Transporter (Precursor export) |
| NisI | Immunity protein |
| NisFEG | ABC Transporter (Immunity) |
Table 2: Amino Acid Differences between this compound and Nisin A/Z
| Position | This compound | Nisin A | Nisin Z |
| -8 | T | K | K |
| -2 | T | P | P |
| 15 | V | A | A |
| 21 | L | M | M |
| 27 | N | H | N |
| 30 | V | I | I |
Note: Positions are relative to the leader peptide cleavage site. Negative numbers indicate residues in the leader peptide. core.ac.ukresearchgate.net
Molecular and Cellular Mechanism of Antimicrobial Action of Nisin Q
Target Recognition and Binding: Lipid II Interaction
The primary target for Nisin Q, like other nisin variants, is Lipid II, an essential carrier molecule involved in the transport of peptidoglycan precursors across the bacterial membrane for cell wall synthesis researchgate.netnih.govasm.orgnih.govmdpi.comjst.go.jpmdpi.com. This compound binds to Lipid II with high affinity, typically in the nanomolar concentration range mdpi.comnih.govplos.orgmdpi.comacs.org. This high-affinity binding is crucial for its potent activity compared to other pore-forming peptides that may require micromolar concentrations nih.govplos.org.
The interaction between nisin (and thus this compound) and Lipid II is mediated predominantly by the N-terminal part of the peptide, specifically the first two lanthionine (B1674491) rings (rings A and B) mdpi.comnih.govmdpi.comacs.orgmdpi.com. This interaction is highly selective, recognizing the pyrophosphate moiety of Lipid II mdpi.comasm.orgmdpi.commdpi.comacs.orgresearchgate.net.
A key feature of the this compound-Lipid II interaction is the formation of a cage-like structure around the pyrophosphate group of Lipid II. This "pyrophosphate cage" is formed by the backbone amide bonds of the N-terminal rings A and B of nisin through intermolecular hydrogen bonds mdpi.comasm.orgnih.govmdpi.commdpi.comacs.orgmdpi.comresearchgate.netfrontiersin.orgencyclopedia.pubifnmujournal.com. This specific interaction is critical for the high-affinity binding and subsequent actions of the peptide.
Research using NMR spectroscopy has elucidated details of this interaction, showing significant changes in the N-terminal part of nisin upon binding to Lipid II, consistent with the formation of this cage structure mdpi.comacs.orgacs.org. The structural integrity of rings A and C is considered essential for this antimicrobial activity mdpi.com.
The binding of this compound to Lipid II effectively sequesters this crucial precursor molecule, preventing its incorporation into the growing peptidoglycan chain of the bacterial cell wall researchgate.netnih.govigem.wikiasm.orgnih.govjst.go.jpmdpi.comacs.orgifnmujournal.comfrontiersin.org. Lipid II is vital for transporting the peptidoglycan monomers (N-acetylmuramic acid and N-acetylglucosamine linked to a pentapeptide) across the membrane to the site of cell wall synthesis. By binding to Lipid II, this compound inhibits the transglycosylation and transpeptidation reactions necessary for building the peptidoglycan meshwork researchgate.netnih.gov. This inhibition of cell wall biosynthesis weakens the bacterial cell envelope, contributing to cell death researchgate.netnih.govfrontiersin.org.
Membrane Permeabilization and Pore Formation
In addition to inhibiting cell wall synthesis, this compound also disrupts the integrity of the bacterial cytoplasmic membrane through pore formation. This is considered the main mechanism by which nisin exerts its rapid bactericidal effect mdpi.complos.orgresearchgate.netresearchgate.net. While nisin can induce some low-affinity membrane permeation by binding to anionic lipids at higher concentrations, its highly efficient pore formation is dependent on the presence of Lipid II, which acts as a specific docking molecule mdpi.complos.orgresearchgate.netasm.org.
Lipid II serves as a binding site that facilitates the insertion of nisin into the membrane and the subsequent assembly of a pore complex nih.govplos.orgresearchgate.netasm.org. Following the initial high-affinity binding of the N-terminus to Lipid II, the C-terminal region of nisin, connected by a flexible hinge region, inserts into the bacterial membrane mdpi.comresearchgate.netmdpi.complos.orgmdpi.comresearchgate.netencyclopedia.pubifnmujournal.comnih.gov.
The formation of a functional pore is believed to involve the assembly of multiple nisin and Lipid II molecules. Studies suggest a pore complex stoichiometry of eight nisin molecules to four Lipid II molecules mdpi.commdpi.comacs.orgresearchgate.netfrontiersin.org. The flexible hinge region (amino acids 20-22 in nisin A) is important for the conformational changes and membrane insertion required for pore formation mdpi.comacs.orgmdpi.comencyclopedia.pub. The C-terminal part of nisin is primarily responsible for forming the pore lumen researchgate.netmdpi.comencyclopedia.pubasm.org.
Pore formation mediated by Lipid II is significantly more stable and efficient than pore formation in the absence of Lipid II plos.org. This targeted pore formation mechanism allows nisin to be highly active at nanomolar concentrations against Gram-positive bacteria, which expose Lipid II on their outer membrane surface nih.govplos.orgasm.org.
The formation of stable pores in the bacterial cytoplasmic membrane leads to a rapid increase in membrane permeability plos.orgresearchgate.netpnas.orgwur.nl. These pores allow for the leakage of essential intracellular components, including ions (such as potassium), ATP, and amino acids, from the bacterial cytoplasm researchgate.netmdpi.comjst.go.jpmdpi.complos.orgresearchgate.netasm.orgpnas.orgwur.nl.
The efflux of these vital molecules is a direct consequence of the loss of membrane integrity and the dissipation of the electrochemical gradient across the membrane researchgate.netpnas.orgwur.nl. This rapid leakage depletes the cell's resources and disrupts crucial cellular processes.
Disruption of Cellular Homeostasis
The dual action of this compound—inhibition of cell wall synthesis and, more critically, the formation of pores leading to the efflux of intracellular components—results in a severe disruption of bacterial cellular homeostasis frontiersin.orgresearchgate.net. The loss of ions, ATP, and amino acids through the pores collapses the proton motive force (PMF), which is essential for energy production (ATP synthesis via oxidative phosphorylation) and various membrane transport processes researchgate.netpnas.orgwur.nl.
Dissipation of Membrane Potential
The formation of pores by nisin in the bacterial cytoplasmic membrane leads to a rapid increase in membrane permeability to ions, such as potassium ions and protons pnas.orgasm.orgwur.nlcore.ac.uk. This increased permeability causes the efflux of intracellular ions and molecules, disrupting the electrochemical potential across the membrane mdpi.compnas.orgasm.orgwur.nl. The membrane potential, which is typically negative inside the cell, is dissipated pnas.orgasm.orgwur.nlcore.ac.uk. This dissipation is crucial for nisin's activity, as an energized membrane potential enhances the insertion and pore formation by nisin asm.orgwur.nlcore.ac.ukusda.gov. Studies using liposomes and proteoliposomes have demonstrated that nisin effectively dissipates the membrane potential asm.orgusda.gov.
Alteration of pH Gradient
In addition to dissipating the membrane potential, nisin-induced pore formation also disrupts the pH gradient across the bacterial membrane mdpi.comasm.orgwur.nlcore.ac.ukusda.gov. The pH gradient, typically alkaline inside the cell, is a component of the proton motive force essential for various cellular processes asm.orgcore.ac.uk. By increasing membrane permeability to protons, nisin causes an alteration and eventual dissipation of this gradient asm.orgwur.nlcore.ac.ukusda.gov. The dissipation of both the membrane potential and pH gradient severely compromises the cell's energy metabolism and vital functions wur.nl.
Inhibition of Macromolecular Synthesis (DNA, RNA, Proteins, Polysaccharides)
Nisin's primary target in inhibiting macromolecular synthesis is the bacterial cell wall synthesis pathway rsc.orgpnas.orgmdpi.com. By binding to Lipid II, nisin sequesters this essential precursor, thereby inhibiting the synthesis of peptidoglycans, a major component of the bacterial cell wall mdpi.comrsc.orgpnas.orgmdpi.complos.org. This inhibition of cell wall synthesis contributes significantly to nisin's bactericidal effect, particularly in growing cells pnas.org.
Furthermore, the disruption of membrane integrity and the dissipation of the proton motive force caused by nisin's pore-forming activity have indirect, yet profound, effects on other cellular biosynthetic processes mdpi.comwur.nl. The efflux of essential intracellular molecules, such as ions, amino acids, and ATP, resulting from pore formation, leads to the immediate disruption of various cellular functions, including the synthesis of DNA, RNA, proteins, and polysaccharides mdpi.com. While the direct inhibition of these processes by nisin, independent of membrane disruption and Lipid II binding, is not the primary mechanism, the collapse of cellular energy and molecular pools effectively halts macromolecular synthesis mdpi.comwur.nl.
Anti-Biofilm Properties and Mechanisms
Biofilms are structured communities of microorganisms encased in an extracellular polymeric substance (EPS) matrix, which provides protection and contributes to increased resistance to antimicrobial agents frontiersin.orgmdpi.commdpi.com. Nisin, including variants like this compound with high antimicrobial activity, has demonstrated significant anti-biofilm properties ifnmujournal.comnih.govfrontiersin.orgmdpi.com.
Nisin can inhibit the formation of biofilms and can also act on pre-formed biofilms ifnmujournal.commdpi.com. Its anti-biofilm mechanisms are linked to its primary mode of action involving membrane disruption and cell wall synthesis inhibition, which reduce bacterial viability within the biofilm structure ifnmujournal.comrsc.orgmdpi.com. By killing or inhibiting the growth of planktonic (free-floating) bacteria before they can attach and form a biofilm, nisin can prevent biofilm initiation mdpi.com.
For established biofilms, nisin's ability to permeate the bacterial membrane and interfere with cell wall synthesis can reduce the viability of the embedded bacteria ifnmujournal.comrsc.org. While the EPS matrix can offer some protection, nisin has been shown to reduce biofilm biomass and thickness and disrupt biofilm architecture ifnmujournal.com. The interaction of nisin with the EPS matrix may also play a role in its ability to penetrate and affect biofilm-associated cells mdpi.com.
Furthermore, some studies suggest that nisin may interfere with quorum sensing, a cell-to-cell communication system that plays a role in biofilm formation and development mdpi.com. By disrupting quorum sensing signals, nisin could potentially inhibit the coordinated behaviors necessary for biofilm maturation and maintenance mdpi.com. Nisin has been shown to exert anti-biofilm effects on various bacteria, including Staphylococcus aureus and multi-species oral biofilms ifnmujournal.comnih.govcabidigitallibrary.orgresearchgate.net.
Antimicrobial Spectrum and Efficacy of Nisin Q
Efficacy Against Gram-Positive Bacteria
Nisin Q has demonstrated efficacy against a broad range of Gram-positive organisms. researchgate.nettandfonline.com This includes many species relevant as foodborne pathogens and those with clinical significance. oup.comifnmujournal.commdpi.commdpi.comnih.govnih.gov
Inhibition of Foodborne Pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus, Clostridium spp., Bacillus spp.)
This compound, like nisin A and other variants, is effective against important Gram-positive foodborne pathogens. mdpi.commdpi.comnih.govjst.go.jp Studies have reported its activity against Listeria monocytogenes, Staphylococcus aureus, Clostridium species, and Bacillus species. oup.commdpi.commdpi.comwur.nlmdpi.comnih.govjst.go.jpasm.org For instance, nisin A, Z, F, and Q have shown antimicrobial activity against various Staphylococcus aureus targets. oup.com Nisin is widely used in the food industry to control L. monocytogenes in various products. nih.gov
Activity Against Spore Outgrowth
Nisin is particularly effective against the spores of Clostridium and Bacillus species, inhibiting their outgrowth. mdpi.commdpi.comwur.nlpnas.orgjst.go.jpasm.org This sporostatic potential is considered greater than its sporicidal activity. mdpi.com This activity is significant in food preservation, especially for canned goods. jst.go.jp
Activity Against Gram-Negative Bacteria
Nisin generally exhibits much lower activity against Gram-negative bacteria compared to Gram-positive bacteria. frontiersin.orgifnmujournal.comnih.govmdpi.comwur.nlasm.orgmdpi.comtaylorandfrancis.comtandfonline.comnih.gov However, some studies have challenged the notion of nisin's complete ineffectiveness against Gram-negative pathogens, observing inhibition in a notable percentage of tested strains across various genera. nih.govmdpi.com
Limitations Due to Outer Membrane Barrier
The primary reason for the reduced sensitivity of Gram-negative bacteria to nisin is the presence of their outer membrane. frontiersin.orgifnmujournal.comnih.govwur.nlasm.orgmdpi.comtandfonline.comnih.gov This outer membrane acts as a permeability barrier, preventing nisin from effectively reaching its target, lipid II, located in the inner membrane. frontiersin.orgifnmujournal.comnih.govwur.nlasm.orgmdpi.com The anionic lipopolysaccharide (LPS) layer of the outer membrane, stabilized by divalent cations, contributes to this impermeability. taylorandfrancis.com Hydrophobic substances and macromolecules, including nisin, are generally excluded by this barrier. nih.gov
Strategies for Enhancing Gram-Negative Activity
To overcome the outer membrane barrier and enhance nisin's activity against Gram-negative bacteria, various strategies have been investigated. mdpi.comifnmujournal.commdpi.comasm.orgtandfonline.com These often involve increasing the permeability of the outer membrane or modifying nisin to improve its ability to traverse this barrier. ifnmujournal.comasm.org
Combining nisin with permeabilizing agents is a common strategy to improve its efficacy against Gram-negative bacteria. frontiersin.orgifnmujournal.commdpi.comtaylorandfrancis.comtandfonline.comnih.govplos.orgresearchgate.netnih.govmdpi.com Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that enhances the antimicrobial effect of nisin by disrupting the outer membrane of Gram-negative bacteria. frontiersin.orgtaylorandfrancis.comtandfonline.comnih.govplos.orgresearchgate.netnih.govmdpi.com EDTA works by chelating the divalent cations (such as Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS layer of the outer membrane. taylorandfrancis.comnih.gov This destabilization allows nisin to gain better access to the cytoplasmic membrane and its lipid II target. frontiersin.orgtaylorandfrancis.com
Studies have shown that the combination of nisin and EDTA can effectively control the growth of Gram-negative bacteria like Escherichia coli and Salmonella enterica. wikipedia.orgnih.govmdpi.com For example, combinations of nisin and EDTA have demonstrated enhanced inhibition of Salmonella Enteritidis. tandfonline.com Research indicates that as the concentration of EDTA increases, less nisin may be needed to achieve inhibition of Gram-negative bacteria. frontiersin.orgnih.gov The combination of nisin with EDTA and other agents has shown potential for controlling E. coli strains. nih.gov The enhanced bactericidal effect of nisin against E. coli and S. aureus has been observed when combined with EDTA. mdpi.com
Table 1: Illustrative Data on Nisin Activity Against Select Bacteria
| Bacterial Species | Gram Stain | Nisin Activity (General) | Notes | Source(s) |
| Listeria monocytogenes | Positive | High | Effective against foodborne strains, inhibited by nisin. | mdpi.commdpi.commdpi.comnih.govasm.org |
| Staphylococcus aureus | Positive | High | Effective against foodborne and clinical strains (including MRSA). | oup.commdpi.commdpi.comacs.orgmdpi.comasm.org |
| Clostridium spp. | Positive | High | Inhibits vegetative cells and spore outgrowth. | mdpi.commdpi.comwur.nlpnas.orgmdpi.comjst.go.jpasm.org |
| Bacillus spp. | Positive | High | Inhibits vegetative cells and spore outgrowth. | mdpi.commdpi.comwur.nlpnas.orgmdpi.comjst.go.jpasm.org |
| Escherichia coli | Negative | Low/Limited | Generally resistant due to outer membrane; activity enhanced with EDTA. | wikipedia.orgfrontiersin.orgmdpi.comnih.govmdpi.com |
| Salmonella enterica | Negative | Low/Limited | Activity enhanced with EDTA. | wikipedia.orgtandfonline.complos.org |
| Pseudomonas aeruginosa | Negative | Low/Limited | Activity enhanced in combination with other agents. | mdpi.comasm.orgplos.org |
| Acinetobacter baumannii | Negative | Variable/Sensitive | Some strains highly sensitive; activity enhanced with polymyxin (B74138) B. | mdpi.comasm.org |
| Helicobacter spp. | Negative | Sensitive | Exhibited high sensitivity in some studies. | nih.govmdpi.commdpi.com |
| Xanthomonas spp. | Negative | Sensitive | Exhibited high sensitivity in some studies. | nih.govmdpi.commdpi.com |
Table 2: Enhancement of Nisin Activity Against Gram-Negative Bacteria with EDTA
| Gram-Negative Bacterium | Enhancing Agent | Observed Effect | Source(s) |
| Escherichia coli | EDTA | Increased sensitivity, lower MIC required. | frontiersin.orgnih.govnih.govmdpi.com |
| Salmonella enterica | EDTA | Enhanced inhibition. | wikipedia.orgtandfonline.com |
| E. coli and S. aureus | EDTA | Significantly enhanced bactericidal effect. | mdpi.com |
Bioengineered Approaches to Bypass Outer Membrane
Overcoming the outer membrane barrier in Gram-negative bacteria is a significant challenge for enhancing the antimicrobial spectrum of nisin and its variants, including this compound. Bioengineered approaches aim to increase the membrane-traversing efficiency of nisin or to permeabilize the outer membrane to allow nisin access to Lipid II. ifnmujournal.comasm.org
One strategy involves combining nisin with agents that disrupt the outer membrane, such as chelators like ethylenediaminetetraacetic acid (EDTA) or certain non-ionic surfactants. ifnmujournal.comtaylorandfrancis.com These agents can destabilize the outer membrane by removing divalent cations that help maintain its integrity, thereby facilitating nisin's passage. taylorandfrancis.com
Another promising bioengineering approach involves creating hybrid peptides. ifnmujournal.comnih.gov By fusing parts of nisin, particularly the Lipid II binding motif, to antimicrobial peptides known to traverse the outer membrane of Gram-negative bacteria, researchers have developed hybrid molecules with significantly enhanced activity against Gram-negative pathogens like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter aerogenes. ifnmujournal.comasm.orgnih.govresearchgate.net These hybrids have demonstrated activity levels several times higher than that of native nisin against these bacteria in research settings. ifnmujournal.comasm.orgresearchgate.net
Comparative Antimicrobial Activity of this compound with Other Nisin Variants
This compound shares a similar antimicrobial spectrum with other natural nisin variants like Nisin A and Nisin Z. tandfonline.comnih.gov However, literature suggests that this compound may possess certain advantages. For example, this compound has been indicated to have high antimicrobial activity and a better ability to inhibit oxidation compared to Nisin A and Nisin Z derivatives. igem.wiki
While the antimicrobial spectra are broadly similar against Gram-positive bacteria, differences in amino acid composition can influence physicochemical properties and potentially subtle differences in activity or stability under certain conditions. This compound differs from Nisin A by four amino acid residues, while Nisin Z differs from Nisin A by a single substitution at position 27 (asparagine in Nisin Z instead of histidine in Nisin A). tandfonline.comnih.govifnmujournal.com This single difference in Nisin Z results in higher solubility at neutral pH compared to Nisin A, which can affect its diffusion and dispersion in certain media. mdpi.comifnmujournal.comscielo.br
Comparative studies have sometimes shown variations in inhibitory activity among the variants depending on the specific target strain and the assay conditions. For instance, Nisin Z has been reported to usually exhibit higher inhibitory activity than Nisin A, potentially due to its higher diffusion capacity in solid media. scielo.br Research on this compound, while indicating high activity, also highlights its distinct characteristics, such as enhanced oxidative tolerance compared to Nisin A. igem.wikinih.gov
Factors Influencing Antimicrobial Efficacy in Research Models (e.g., pH, oxidative conditions)
The antimicrobial efficacy of nisin variants, including this compound, in research models is influenced by several factors, notably pH and oxidative conditions.
pH: Nisin generally exhibits its strongest antimicrobial activity under acidic conditions, typically around pH 2.5, where its solubility and structural stability are highest. mdpi.comifnmujournal.com As the pH increases, the antimicrobial activity gradually decreases. mdpi.comifnmujournal.com This decline is associated with irreversible modifications to the molecular structure of nisin, including the formation of multimers, which can occur under alkaline conditions. mdpi.comifnmujournal.com Nisin is reported to maintain antibacterial activity across a broad pH range, with optimal stability often cited between pH 2 and 7, but retaining activity even up to pH 12. igem.wikiigem.org Its stability is particularly high at pH 3, where it can withstand autoclaving temperatures. mdpi.com
Oxidative Conditions: Oxidative conditions can impact the activity of nisin. Research indicates that the sulfur atoms within the lanthionine (B1674491) residues of nisin are vulnerable to oxidation, which can lead to a loss of bactericidal activity. asm.org Oxidized Nisin A, for example, has shown a complete loss of activity against certain Staphylococcus and Micrococcus strains in research assays. asm.org A key finding regarding this compound is its higher oxidative tolerance compared to Nisin A. igem.wikinih.gov This enhanced stability under oxidizing conditions is attributed to the presence of only one methionine residue in this compound, whereas other nisin variants like Nisin A contain two. nih.gov This makes this compound a potentially more suitable variant for applications where oxidative stress is a factor.
Other factors that can influence nisin's efficacy in research models and applications include its binding to food components like lipids, its distribution within a matrix, proteolytic degradation, and potential interactions with other preservatives. mdpi.com
Data Table: Comparative Oxidative Tolerance
| Nisin Variant | Methionine Residues | Oxidative Tolerance |
| This compound | 1 | Higher |
| Nisin A | 2 | Lower |
Based on research findings comparing this compound and Nisin A under oxidative conditions. igem.wikinih.gov
Data Table: Nisin Activity and Stability at Different pH Levels
| pH Range | Antimicrobial Activity | Solubility/Stability |
| ~2.5 | Strongest | Highest aqueous solubility & stability |
| 2 - 7 | High | Optimal stability |
| Neutral (~) | Decreases | Reduced solubility (for Nisin A) |
| Alkaline | Decreases | Reduced stability, multimer formation |
| Up to 12 | Activity retained | Stability decreases at higher temps |
Generalized information based on research on nisin variants, including factors influencing activity and stability. mdpi.comifnmujournal.comigem.wikiigem.org
Bacterial Resistance Mechanisms to Nisin and Implications for Nisin Q
Intrinsic and Acquired Resistance Pathways
Bacterial resistance to nisin can arise through various intrinsic or acquired mechanisms that prevent the lantibiotic from reaching or effectively interacting with its target, lipid II, in the cytoplasmic membrane nih.gov. Acquired resistance is often observed after stepwise exposure to increasing nisin concentrations in laboratory settings asm.orgnih.gov. These mechanisms often involve modifications to the bacterial cell envelope.
Cell Wall Modifications (Thickening, Packing Density, Charge Alterations)
Studies have shown that nisin-resistant strains can exhibit altered cell wall composition, potentially leading to localized thickening or a more densely packed structure that physically hinders nisin diffusion asm.orgnih.gov. For instance, increased expression of genes involved in cell wall biosynthesis, such as pbp2A encoding a penicillin-binding protein, has been correlated with increased nisin resistance in Lactococcus lactis and Listeria monocytogenes asm.orgnih.gov.
Furthermore, alterations in the cell wall's charge can affect the electrostatic interaction of the cationic nisin peptide with the bacterial surface wur.nluzh.ch. The incorporation of D-alanine into lipoteichoic acids (LTAs) via the dltABCD operon reduces the net negative charge of the cell wall, which can lead to repulsion of the positively charged nisin molecule, preventing it from efficiently reaching the membrane uzh.chfrontiersin.org. This reduction in negative charge is considered a significant factor in nisin resistance nih.gov.
Cytoplasmic Membrane Modifications (Fluidity Alterations)
The cytoplasmic membrane is the ultimate target for nisin's pore-forming activity after it binds to lipid II oup.comasm.orgfrontiersin.orgbiorxiv.orgwur.nl. Modifications to the composition and fluidity of the cytoplasmic membrane can impact nisin's ability to insert and form pores.
Changes in the fatty acid and phospholipid composition of the membrane have been observed in nisin-resistant strains wur.nlnih.govresearchgate.net. Alterations leading to a decrease in membrane fluidity, such as an increase in the proportion of saturated or long-chain fatty acids, are thought to hinder the insertion of nisin into the lipid bilayer, thereby reducing its pore-forming efficiency wur.nlnih.govasm.org. Conversely, increased membrane fluidity, potentially induced by growth conditions like lower temperatures or the presence of certain compounds, has been associated with increased nisin sensitivity asm.orggroenkennisnet.nl.
Modifications to the phospholipid head groups can also play a role by altering the membrane's surface charge wur.nl. Similar to cell wall modifications, a decrease in the net negative charge of the cytoplasmic membrane, for example, through the lysinylation of membrane phospholipids (B1166683) mediated by the mprF gene, can reduce the electrostatic attraction of nisin to the membrane surface, thereby conferring resistance uzh.chfrontiersin.org.
Local pH Changes at the Membrane Surface
Changes in the local pH at the outer surface of the cytoplasmic membrane have been proposed as a resistance mechanism asm.orgnih.govresearchgate.net. By altering the expression of genes involved in energy metabolism, such as those in the arc operon, bacteria may be able to increase the local pH asm.orgnih.govresearchgate.net. An elevated pH could potentially promote the binding of nisin to the cell wall, effectively sequestering it away from the membrane target, or even facilitate its degradation asm.orgnih.govresearchgate.net.
Enzymatic Inactivation Mechanisms
Beyond mechanisms that prevent nisin from reaching its target, some bacteria possess enzymes capable of directly inactivating the lantibiotic nih.gov.
Nisin-Degrading Proteases (e.g., Nisin Resistance Protein, NSR)
A significant enzymatic resistance mechanism involves the proteolytic degradation of nisin by specific proteases. The Nisin Resistance Protein (NSR) is a prominent example of such an enzyme teagasc.ienih.govresearchgate.netoup.comfrontiersin.org. NSR, found in various bacterial species including Lactococcus lactis and Streptococcus agalactiae, acts by cleaving the peptide bond in nisin, typically between methyl-lanthionine at position 28 and serine at position 29 ucc.ieteagasc.iefrontiersin.org. This cleavage results in a truncated peptide (nisin¹⁻²⁸) that has significantly reduced affinity for the bacterial membrane and markedly diminished pore-forming and bactericidal activity, often showing a 100-fold decrease in effectiveness teagasc.ienih.govfrontiersin.org.
The presence and distribution of nsr genes in various pathogenic bacteria, including streptococci and staphylococci, pose a challenge for the therapeutic application of nisin oup.com.
Implications for Nisin Q: this compound is a natural variant of nisin A, differing by four amino acid substitutions oup.com. Research into bioengineered nisin variants has specifically explored modifications at the Serine 29 position to overcome resistance mediated by NSR ucc.ieteagasc.ie. Studies have shown that substituting Serine 29 in nisin A with proline (S29P) results in a derivative with enhanced specific activity against strains expressing the nisin resistance protein ucc.ieteagasc.ie. This suggests that alterations in this region, which is targeted by NSR, can impact susceptibility to proteolytic degradation. While specific data on the inherent susceptibility of wild-type this compound to NSR cleavage compared to Nisin A is not extensively detailed in the provided sources, studies on engineered variants like this compound S29P demonstrate that modifications in the C-terminal region near the NSR cleavage site can improve activity against NSR-producing strains ucc.ieteagasc.ie. This highlights the importance of considering enzymatic inactivation mechanisms when evaluating the potential of nisin variants like this compound.
Data from studies on engineered nisin variants, including this compound S29P, demonstrate improved activity against NSR-expressing organisms compared to wild-type nisin A ucc.ieteagasc.ie. For example, this compound S29P showed enhanced specific activity against various indicator organisms expressing NSR ucc.ie.
Didehydroamino Acid Reductases
Another enzymatic mechanism of nisin inactivation involves the reduction of its characteristic didehydroamino acids (Dha and Dhb) oup.comnih.gov. A didehydroamino acid reductase can convert Dha residues to alanine (B10760859) oup.comnih.gov. Since the dehydroamino acids, particularly Dha, are crucial for the post-translational modifications that form the lanthionine (B1674491) rings essential for nisin's structure and activity, their reduction can lead to a loss of antimicrobial potency nih.govwindows.net. This mechanism has been reported in some Bacillus species nih.gov. The presence and activity of such reductases in target bacteria could potentially affect the efficacy of this compound, which also contains didehydroamino acids.
Efflux Pumps and ABC Transporters in Nisin Resistance
Bacterial resistance to antimicrobial peptides, including nisin, can involve various mechanisms, such as modifications to the cell wall, biofilm formation, or the expression of resistance proteins and efflux pumps. teagasc.ieucc.ie Efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, play a significant role in extruding antimicrobial compounds from the bacterial cell, thereby reducing their intracellular concentration and mitigating their effects. mdpi.commdpi.comresearchgate.net
Several ABC transporters have been implicated in nisin resistance in Gram-positive bacteria. For instance, the VirAB-VirRS-AnrAB system in Listeria monocytogenes is a multicomponent system involved in resistance to various antimicrobials, including nisin and bacitracin. mdpi.comgoettingen-research-online.de The ABC transporter VirAB is involved in sensing the presence of these antimicrobials, leading to the activation of the VirRS two-component system, which in turn induces the expression of the AnrAB ABC transporter. mdpi.comgoettingen-research-online.de The exact mechanism by which AnrAB confers resistance is still under investigation, but it is believed to be involved in detoxification or target protection rather than direct export of the drug. mdpi.com
Another example is the VraDE ABC transporter in Staphylococcus aureus, which has been shown to contribute to resistance against bacitracin and nisin. mdpi.com Additionally, some nisin-producing strains of Lactococcus lactis possess immunity systems involving ABC transporter complexes like NisFEG, which are thought to expel nisin to prevent auto-inhibition. researchgate.netfrontiersin.org
While research has detailed the involvement of these efflux pumps and ABC transporters in conferring resistance to nisin, specific studies focusing solely on the direct interaction and efficacy of this compound with these particular resistance systems are less extensively documented in the provided search results. However, investigations into bioengineered nisin variants, which include modifications present in or inspired by natural variants like this compound, are conducted with the aim of developing peptides that can circumvent these and other resistance mechanisms.
Occurrence and Transmissibility of Nisin Resistance Genes
The occurrence of bacterial resistance to nisin is considered rare in natural settings despite its long history of use in the food industry. teagasc.ieucc.ie However, the genes conferring nisin resistance are present in various bacterial species. One notable mechanism of resistance involves the Nisin Resistance Protein (NSR), a protease that cleaves nisin, rendering it inactive. ucc.ienih.govresearchgate.net The gene encoding NSR (nsr) has been identified in several bacterial strains, including Lactococcus lactis and Streptococcus agalactiae. ucc.ienih.gov
The transmissibility of nisin resistance genes, such as nsr, is a significant consideration, particularly in the context of potential increased nisin use in clinical environments. There is a concern that these genes could be transferred from non-pathogenic organisms to clinically relevant pathogens, potentially leading to the spread of nisin resistance. ucc.ie Studies have indicated that some patterns of nisin resistance may also contribute to resistance to other antimicrobials, highlighting the potential for co-selection and the complex nature of antibiotic resistance dissemination. ucc.ie
While the occurrence and transmissibility of nisin resistance genes have been investigated, specific comprehensive data focusing exclusively on the occurrence and transmissibility of genes conferring resistance specifically to this compound were not prominently featured in the provided search results. However, the broader understanding of how nisin resistance genes like nsr are transferred and maintained in bacterial populations is directly relevant to the study and potential future application of this compound and other nisin variants. Monitoring the prevalence of nsr and other resistance determinants in various bacterial isolates, including those exposed to nisin variants, is crucial for assessing the potential for resistance development and spread.
Strategies to Circumvent Nisin Resistance
Addressing the challenge of bacterial resistance to nisin involves the development and implementation of strategies aimed at overcoming existing resistance mechanisms and minimizing the emergence of new ones. One promising approach is the bioengineering of nisin to create variants with altered properties, including enhanced activity against resistant strains or reduced susceptibility to inactivation by resistance determinants like NSR. teagasc.ieucc.ienih.gov
Research has focused on modifying specific residues in the nisin structure to improve its efficacy against bacteria expressing resistance proteins. For instance, the Nisin Resistance Protein (NSR) cleaves nisin between the 28th and 29th amino acid residues, leading to a significant reduction in its antimicrobial activity. ucc.ienih.govresearchgate.netmdpi.com Bioengineering efforts have explored substituting the serine residue at position 29 (S29) with other amino acids to create variants that are less susceptible to this proteolytic cleavage by NSR while retaining or enhancing antimicrobial activity. teagasc.ieucc.ie
Among the bioengineered variants studied, this compound S29P, a derivative of the natural variant this compound with a proline substitution at position 29, has shown notable results in overcoming NSR-mediated resistance. Studies have demonstrated that this compound S29P exhibited enhanced specific activity against bacterial strains expressing the nisin resistance protein. teagasc.ieucc.ie For example, in one study using L. lactis MG1614 containing the plasmid pNP40 (nsr+), this compound S29P showed a minimum inhibitory concentration (MIC) of 0.05 µg/ml (0.019 µM), while wild-type nisin A had an MIC of 2 µg/ml (0.625 µM) against the same strain. teagasc.ie This represents a significant increase in specific activity against an NSR-expressing strain. teagasc.ie
Biotechnological Production and Engineering of Nisin Q and Its Variants
Fermentation Strategies for Nisin Q Production
Fermentation using Lactococcus lactis subspecies lactis is the traditional method for producing nisin variants, including this compound. sci-hub.seresearchgate.net However, the yield of nisin during fermentation can be low, influenced by numerous factors. sci-hub.se Optimizing fermentation conditions and developing high-yielding strains are key strategies to improve this compound production.
Optimization of Lactococcus lactis Culture Conditions
Optimizing culture conditions is critical for enhancing nisin production by L. lactis. Key parameters influencing fermentation include the composition of the growth medium (carbon and nitrogen sources), pH, ionic strength, temperature, and aeration. sci-hub.se
Acidification due to lactic acid production by L. lactis can inhibit bacterial growth and consequently reduce nisin synthesis. sci-hub.se Strategies to mitigate this include removing lactate (B86563) from the medium, such as through mixed-culture systems or continuous separation of lactic acid producers. sci-hub.se
Studies have shown that the initial concentration of carbohydrates, such as sucrose (B13894), impacts nisin yield. For instance, one study demonstrated that increasing sucrose concentration beyond an optimal level (30 g L⁻¹) decreased nisin production, even though bacterial growth was not significantly affected. sci-hub.se
Optimal nisin production often requires a suitable complex medium and carefully controlled non-nutritional factors like pH, temperature, agitation, and aeration. researchgate.net While L. lactis is typically considered facultatively anaerobic, some research suggests that nisin production can be stimulated by aeration, which contrasts with typical anaerobic conditions. researchgate.net Fed-batch fermentation strategies, where nutrients are added over time, have also shown promise in improving nisin titers compared to batch cultures. researchgate.net
| Parameter | Effect on Nisin Production (General) | Notes | Source |
| Carbon Source | Concentration matters | Optimal level for maximum production | sci-hub.se |
| Nitrogen Source | Crucial for growth and production | Complex sources often beneficial | sci-hub.sejuniperpublishers.com |
| pH | Acidification is inhibitory | Control or removal of lactic acid helps | sci-hub.se |
| Aeration | Can stimulate production | Contrasts with typical anaerobiosis | researchgate.net |
| Temperature | Influences fermentation progress | Needs optimization | sci-hub.se |
| Ionic Strength | Influences fermentation progress | Needs optimization | sci-hub.se |
High-Yielding Strain Development (Mutagenesis, Genetic Engineering)
Developing high-yielding L. lactis strains is a significant approach to increase this compound production. This can be achieved through traditional methods like mutagenesis or through genetic engineering. mdpi.com
Traditional mutagenesis, often combined with adaptive mutation techniques, has been used to screen for strains with improved nisin production. mdpi.comresearchgate.net For example, a study using compound mutation methods (ARTP and UV irradiation) identified a L. lactis mutant strain, A32, which showed a 332.2% increase in nisin titer, reaching up to 5089.29 IU/mL, and demonstrated genetic stability. mdpi.com This mutant strain also exhibited increased resistance to nisin itself. mdpi.com Genomic and transcriptomic analysis of such mutants can provide insights into the genetic changes underlying enhanced production, identifying genes involved in DNA replication, transport, and metabolism that may contribute to higher yields. mdpi.com
Genetic engineering allows for targeted modifications to improve nisin biosynthesis and overcome limitations. mdpi.com This can involve altering the expression of genes within the nisin biosynthetic operon, such as nisA and nisRK, to enhance production. nih.gov While reconstructing the entire nisin synthesis pathway in other hosts is complex, optimizing production in L. lactis strains through genetic modification remains important. mdpi.com Engineering resistance to acidic conditions or reducing nisin adsorption to the cell wall can also lead to increased nisin titers. researchgate.netfrontiersin.org
| Strain Modification Method | Approach | Outcome (Example) | Source |
| Mutagenesis (Traditional) | UV, chemical mutagens, adaptive mutation | Increased nisin titer (e.g., Strain A32) | mdpi.comresearchgate.net |
| Genetic Engineering | Altering expression of nisin genes (nisA, nisRK) | Enhanced nisin production | nih.gov |
| Genetic Engineering | Improving acid resistance | Increased nisin yield | researchgate.netfrontiersin.org |
| Genetic Engineering | Reducing nisin adsorption | Reduced nisin loss, increased yield | researchgate.net |
Co-production with Other Bioactive Compounds (e.g., GABA)
One example is the co-production of nisin and γ-aminobutyric acid (GABA) by engineered Lactococcus lactis. frontiersin.orgx-mol.netnih.govnih.gov GABA is an antioxidant agent, and its biosynthesis can facilitate nisin production by enhancing the acid resistance of the L. lactis strain. frontiersin.orgx-mol.netnih.govnih.gov Metabolic engineering of a nisin-producing strain for GABA production, through the expression of glutamate (B1630785) decarboxylase and a glutamate/GABA antiporter, has been successfully demonstrated. frontiersin.orgx-mol.netnih.govnih.gov
Applying a two-stage pH-control fermentation strategy in such co-producing strains has resulted in significantly higher GABA yields compared to pH-constant fermentation. frontiersin.orgx-mol.netnih.govnih.gov For instance, an engineered strain yielded up to 9.12 g/L GABA with a two-stage pH control, which was 2.2 times higher than with constant pH. frontiersin.orgx-mol.netnih.govnih.gov This co-production approach suggests that the resulting fermentation product, containing both nisin and GABA, could serve as a cost-effective and high-performance preservative with both antimicrobial and antioxidative activities. frontiersin.orgx-mol.netnih.govnih.gov
| Co-produced Compound | Producer Strain | Benefit for Nisin Production | Example Yields (GABA) | Source |
| γ-Aminobutyric Acid (GABA) | Engineered L. lactis F44 | Enhances acid resistance | Up to 9.12 g/L | frontiersin.orgx-mol.netnih.govnih.gov |
Heterologous Expression Systems for this compound Production
While L. lactis is the natural producer, heterologous expression systems offer alternative routes for this compound production, potentially providing advantages for large-scale manufacturing and purification. mdpi.comfrontiersin.org
Expression in Escherichia coli
Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth, ease of culture, and established genetic tools. frontiersin.orgiijls.com Unlike some other antimicrobial peptides, nisin is non-toxic to Gram-negative bacteria like E. coli, making it a suitable host for recombinant expression without requiring an inhibitory protein. igem.orgigem.wiki
Recombinant expression of nisin variants, including this compound, in E. coli has been explored. mdpi.comigem.orgigem.wiki This often involves constructing expression plasmids containing the gene sequence for the nisin variant, potentially fused with solubility tags or purification aids like His-tags. iijls.comigem.orgigem.wiki Fusion expression strategies can enhance soluble protein levels and facilitate purification. iijls.com For example, a fusion protein incorporating GST (Glutathione S-transferases) and NusA, along with a His-tag, fused to the N-terminus of NisQ has been used to improve solubility and visualization during expression in E. coli. igem.orgigem.wiki After expression, the active nisin peptide can be released from the fusion protein using specific proteases or endonucleases. iijls.comigem.orgigem.wiki
Studies have demonstrated the successful expression and purification of biologically active recombinant nisin in E. coli. iijls.com The resulting recombinant nisin has shown antibacterial activity and stability over a range of temperatures and pH values. iijls.com
| Host System | Nisin Variant Expressed | Fusion Tags Used | Outcome | Source |
| E. coli BL21 (DE3) | This compound | GST, NusA, 6XHis-tag | Successful expression and purification | igem.orgigem.wiki |
| E. coli BL21 (DE3) | Nisin (recombinant) | NusA, 6xHis | Production of biologically active nisin | iijls.com |
Advantages for Large-Scale Production and Purification
Heterologous expression systems, particularly in E. coli, offer several advantages for the large-scale production and purification of this compound compared to traditional fermentation in L. lactis. frontiersin.orgiijls.comigem.wiki
One major advantage is the potential for higher production yields and faster growth rates associated with E. coli. iijls.comigem.wiki E. coli cultivation is generally easier and more cost-effective at an industrial scale. iijls.com
Furthermore, purification of nisin from L. lactis fermentation broth can be time-consuming and expensive, involving complex steps like cell adsorption, membrane separation, or solvent extraction, which may not be easily scalable and can generate large volumes of effluent. researchgate.netpsu.edumdpi.com Heterologous expression in E. coli, especially with the use of purification tags, can simplify the downstream processing and purification steps, making them more efficient and cost-effective for large-scale production. iijls.comigem.orgigem.wiki The ability to produce recombinant nisin in a host that is not the natural producer also facilitates the separation of the product from host-specific byproducts.
| Advantage for Large-Scale Production/Purification | Heterologous Expression (E. coli) | Traditional Fermentation (L. lactis) | Source |
| Production Yields | Potential for higher yields | Often limited yields | sci-hub.seiijls.comigem.wiki |
| Growth Rate | Faster | Slower | iijls.com |
| Cultivation Ease/Cost | Easier and more cost-effective | Can be more complex/costly | iijls.com |
| Purification Simplicity | Simplified by tags/host properties | Complex, multi-step processes | researchgate.netpsu.edumdpi.com |
| Separation from Byproducts | Easier | More challenging | researchgate.netmdpi.com |
Rational Design and Protein Engineering of this compound Variants
Rational design involves making targeted modifications to the amino acid sequence of a protein based on an understanding of its structure-function relationship. This approach is widely applied to nisin to generate variants with desired characteristics.
Site-Directed Mutagenesis for Targeted Amino Acid Substitutions
Site-directed mutagenesis is a key technique in rational design, allowing for the precise substitution of specific amino acid residues in the this compound peptide sequence. By targeting residues known or predicted to influence activity, stability, or solubility, researchers can engineer variants with improved properties nih.govekb.egwikipedia.orgnih.govwikipedia.orguni-freiburg.de. Studies on Nisin A and Z have shown that substitutions at various positions can significantly impact their biological activity. For example, mutations in the N-terminal region, particularly in rings A and B, which are involved in lipid II binding, can affect the efficiency of this interaction nih.gov. Modifications in the C-terminal region, important for pore formation, have also been explored to alter activity nih.govwikipedia.org. The inherent differences in amino acid sequence between this compound and other variants like Nisin A (four differences in the mature peptide) and Nisin Z (three differences) provide natural starting points for site-directed mutagenesis studies to understand the role of these specific residues in this compound's unique properties fishersci.comnih.govnih.govekb.eg.
Hinge Region Modifications for Enhanced Properties (Stability, Solubility, Activity)
The flexible hinge region, typically located between the N- and C-terminal domains (Asn20-Met21-Lys22 in Nisin A), plays a critical role in the mechanism of pore formation by facilitating the insertion of the C-terminus into the bacterial membrane wikipedia.orgfishersci.comwikipedia.orgnih.govwikipedia.orgnih.govnih.govwikipedia.orguni-freiburg.de. This region is a prime target for protein engineering to modulate nisin's properties. This compound naturally has a leucine (B10760876) at position 21 in its hinge region, unlike the methionine found in Nisin A fishersci.com. Modifications in the hinge region, including amino acid substitutions and alterations in length, have been shown to influence the flexibility, stability, solubility, and antimicrobial spectrum of nisin variants wikipedia.orgwikipedia.orgnih.govwikipedia.orguni-freiburg.de. For instance, studies have demonstrated that certain substitutions in the hinge can enhance activity against specific target strains, including some Gram-negative bacteria wikipedia.orgnih.govwikipedia.org. Engineering the hinge region of this compound could similarly lead to variants with altered or enhanced characteristics. Research suggests that the presence of small, chiral amino acids in the hinge region may be beneficial for flexibility and antimicrobial activity nih.govwikipedia.orguni-freiburg.de.
Creation of Hybrid Peptides with Novel Activities
Another rational design strategy involves creating hybrid peptides by fusing parts of nisin with other peptides or molecules that possess complementary properties. This approach can be used to generate derivatives with expanded target spectra or enhanced activity, particularly against bacteria that are less susceptible to native nisin, such as Gram-negative species wikipedia.orgnih.govuni.lunih.govuni.lu. By combining the lipid II targeting domain of nisin (primarily located in the N-terminus) with peptides capable of crossing the outer membrane of Gram-negative bacteria, researchers have developed hybrid molecules with improved activity against these challenging pathogens wikipedia.orguni.lunih.gov. While specific hybrid peptides incorporating this compound sequences are not extensively documented, the principle of fusing the N-terminal lipid II binding region of this compound with other functional peptides holds potential for creating novel antimicrobial agents.
Structure-Function Relationship Studies to Guide Engineering
A deep understanding of the relationship between the structure of this compound and its biological function is fundamental for guiding rational design efforts fishersci.comfishersci.comwikipedia.orgnih.govnih.gov. Structural studies, including those comparing the different natural nisin variants, provide insights into how specific amino acid residues and post-translational modifications contribute to the peptide's activity, stability, and interactions with its target, lipid II fishersci.comnih.govnih.govekb.eg. By elucidating the roles of different domains (N-terminal for lipid II binding, C-terminal for pore formation, hinge for flexibility) and specific residues within this compound, researchers can make informed decisions about which sites to target for mutagenesis or where to introduce modifications to achieve desired functional improvements fishersci.comwikipedia.orgnih.govnih.govwikipedia.orgnih.govnih.govuni.lunih.gov.
Directed Evolution and Random Mutagenesis Approaches for Novel this compound Derivatives
While rational design relies on existing knowledge of structure-function relationships, directed evolution and random mutagenesis offer alternative strategies for generating novel this compound derivatives, particularly when the effects of specific modifications are not easily predicted ekb.egatamanchemicals.comcenmed.comdntb.gov.ua.
Random mutagenesis involves introducing mutations randomly across the gene encoding this compound, creating a library of variants with diverse amino acid substitutions atamanchemicals.comcenmed.comdntb.gov.ua. Techniques such as error-prone PCR are commonly used for this purpose atamanchemicals.comcenmed.com. This is followed by a screening or selection process to identify variants that exhibit improved properties, such as enhanced antimicrobial activity against specific pathogens, increased stability under different conditions, or reduced susceptibility to resistance mechanisms ekb.egnih.gov.
Directed evolution mimics the natural evolutionary process in a laboratory setting, applying iterative cycles of random mutagenesis and selection/screening for desired traits atamanchemicals.comcenmed.comdntb.gov.ua. This high-throughput approach can explore a vast sequence space and potentially identify beneficial mutations that would not have been obvious through rational design alone ekb.eg. By applying directed evolution to the gene encoding this compound, researchers can generate novel derivatives with unforeseen but advantageous characteristics. This approach has been successful in improving various properties of other proteins and is a powerful tool for optimizing this compound for specific applications.
Advanced Analytical Methodologies for Nisin Q Research
Spectroscopic Techniques
Spectroscopic methods provide valuable insights into the molecular structure and composition of Nisin Q.
Nuclear Magnetic Resonance (NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the complete covalent structure of peptides like this compound. Two-dimensional (2D) 1H NMR spectroscopy, including techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Enhancement Spectroscopy (NOESY), is used for sequential assignment of amino acids, particularly those with unusual modifications. oup.comnih.govtandfonline.com
NMR studies on this compound have been instrumental in confirming the presence and location of post-translational modifications, such as the thioether linkages that form lanthionine (B1674491) and 3-methyllanthionine rings. oup.comnih.govtandfonline.compsu.edu These linkages create intramolecular bridges that are critical for the peptide's structure and function. psu.edu For this compound, NMR has helped assign the five sets of lanthionine rings bridging specific residues. oup.comnih.govtandfonline.com
The application of NMR allows for detailed structural analysis, providing information on the connectivity of atoms and the three-dimensional arrangement of the peptide in solution. psu.edunih.gov This is particularly important for lantibiotics, where the presence of unusual amino acids and cyclic structures introduces conformational constraints. psu.edu
Mass Spectrometry (MS) for Peptide Identification and Modification Analysis
Mass Spectrometry (MS) is a powerful tool for determining the molecular mass of this compound and identifying post-translational modifications. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) are commonly used to analyze purified bacteriocins. tandfonline.comasm.orgnih.gov
MS analysis of purified this compound has confirmed its molecular mass, which has been reported to be approximately 3327.31 Da. tandfonline.com This is slightly less than other nisin variants like nisin A. tandfonline.com MS can also be coupled with liquid chromatography (LC-MS) for the analysis of peptide mixtures and the identification of specific nisin variants based on their unique mass-to-charge ratios. researchgate.netacs.org Tandem MS (MS/MS) provides fragmentation data that can be used for de novo sequencing and detailed analysis of modified residues. researchgate.netfrontiersin.org
MS is essential for verifying the identity of this compound during purification steps and for studying modifications or degradation products. acs.org
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the isolation and purification of this compound from complex biological matrices, such as bacterial culture supernatants. researchgate.netresearchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is widely used for the purification and analysis of nisin variants, including this compound. asm.orggoogle.comresearchgate.netmoca.net.ua RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of this compound from other components in a sample. asm.orggoogle.comresearchgate.net
Gradient elution with mobile phases containing acetonitrile (B52724) and an acidic modifier like trifluoroacetic acid (TFA) is commonly employed in RP-HPLC for nisin purification. google.comresearchgate.netmoca.net.uanih.gov The elution profile can be monitored by detecting absorbance at wavelengths such as 215 nm or 254 nm. researchgate.netnih.gov RP-HPLC can achieve high purity levels, although yields can sometimes be a challenge with chromatographic techniques. researchgate.netresearchgate.net
HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful hyphenated technique for the identification and quantification of this compound in complex samples. researchgate.net
Fast Protein Liquid Chromatography (FPLC)
Fast Protein Liquid Chromatography (FPLC) is another chromatographic technique used for the purification of proteins and peptides, including nisin. nih.govdtic.mil FPLC systems often utilize different separation modes, such as ion-exchange chromatography or hydrophobic interaction chromatography, prior to or in conjunction with reversed-phase chromatography for multi-step purification. researchgate.netresearchgate.netnih.govdtic.mil
FPLC can be used to purify crude nisin preparations, removing contaminants before further analysis or encapsulation. dtic.mil Monitoring the elution profile at specific wavelengths allows for the collection of fractions containing the target peptide. nih.govdtic.mil FPLC methods have been established for nisin purification, contributing to obtaining samples suitable for detailed characterization. dtic.mil
Biological Assays for Activity and Quantification
Biological assays are essential for evaluating the antimicrobial activity of this compound and for its quantification based on this activity.
The antimicrobial activity of this compound is typically assessed using growth inhibition assays against sensitive indicator strains, primarily Gram-positive bacteria. frontiersin.orgagriculturejournals.cz The spot-on-lawn method is a common qualitative or semi-quantitative assay where a sample containing the bacteriocin (B1578144) is spotted onto an agar (B569324) plate inoculated with a sensitive microorganism, and zones of inhibition are observed. researchgate.netagriculturejournals.cz
For more quantitative measurements, the critical-dilution method or microdilution assays can be used to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. frontiersin.orgagriculturejournals.cz These assays involve serial dilutions of the bacteriocin and determining the lowest concentration that inhibits visible growth of the indicator organism. frontiersin.orgagriculturejournals.cz
While traditional agar diffusion methods are widely used, their sensitivity and accuracy can be influenced by various factors. helsinki.firesearchgate.net Bioluminescence-based assays have also been developed for nisin quantification, offering potential advantages in sensitivity. researchgate.net
This compound has demonstrated an antimicrobial spectrum similar to other nisin variants, exhibiting activity against a range of Gram-positive bacteria. agriculturejournals.cznih.govoup.com
Data Table: Analytical Techniques Applied to this compound
| Analytical Technique | Application in this compound Research | Key Findings/Information Obtained | Relevant Citations |
| Spectroscopic Techniques | |||
| Nuclear Magnetic Resonance (NMR) | Complete covalent structure determination, sequential assignment | Confirmation of 34 amino acids, identification of unusual amino acids, location of lanthionine rings | oup.comnih.govtandfonline.compsu.edu |
| Mass Spectrometry (MS) | Molecular mass determination, identification of modifications | Molecular mass (~3327.31 Da), confirmation of peptide identity, analysis of modifications | tandfonline.comasm.orgnih.govresearchgate.netacs.org |
| Chromatographic Techniques | |||
| High-Performance Liquid Chromatography (HPLC) | Purification, separation, analysis | Isolation of this compound from mixtures, purity assessment, coupling with MS for identification | asm.orgresearchgate.netgoogle.comresearchgate.netmoca.net.uanih.gov |
| Fast Protein Liquid Chromatography (FPLC) | Purification of crude preparations | Removal of contaminants, preparation for further analysis | nih.govdtic.mil |
| Biological Assays | |||
| Growth Inhibition Assays (e.g., spot-on-lawn, microdilution) | Assessment of antimicrobial activity, MIC determination | Confirmation of activity against Gram-positive bacteria, determination of inhibitory concentrations | researchgate.netfrontiersin.orgagriculturejournals.cznih.govoup.com |
Agar Diffusion Bioassays
The agar diffusion bioassay is a widely used, sensitive, simple, and cost-effective method for quantifying nisin and its variants, including this compound. nih.gov This technique relies on measuring the zone of inhibition produced by the bacteriocin on a lawn of a sensitive indicator microorganism embedded in agar. The size of the inhibition zone correlates with the concentration of the antimicrobial peptide. nih.gov Factors such as the choice of sensitive strain, agar concentration, presence of surfactants, and pre-diffusion steps can influence the accuracy and precision of the results. nih.gov Micrococcus luteus is commonly used as an indicator strain in nisin bioassays. nih.govplos.orgbiorxiv.org Studies have shown that using Lactobacillus sakei as an indicator strain with a pre-diffusion step at 4°C for 24 hours can yield more accurate and reproducible results compared to using M. luteus or Brochothrix thermosphacta. nih.gov
Minimum Inhibitory Concentration (MIC) Determination
Determining the Minimum Inhibitory Concentration (MIC) is a standard procedure to ascertain the lowest concentration of an antimicrobial substance required to prevent the visible growth of a microorganism. igem.wiki For this compound, MIC values are determined against various target bacteria to assess its antimicrobial potency. This typically involves exposing bacterial cultures to a serial dilution of this compound in a liquid medium, such as in 96-well plates. igem.wiki After incubation, the optical density (OD) at 600 nm is measured to quantify bacterial growth. igem.wiki The MIC is defined as the lowest concentration of this compound that results in an OD value less than or equal to that of a sterile control sample. igem.wiki Research comparing different nisin variants has shown varying MIC values against different bacterial strains. For example, Nisin H demonstrated lower MIC values against Staphylococcus aureus (both MSSA and MRSA strains) compared to Nisin A. frontiersin.org While specific MIC data solely for this compound across a broad spectrum of bacteria were not extensively detailed in the search results, the method itself is standard for characterizing the activity of such peptides.
An example of MIC data for different nisin variants against various bacterial strains:
| Bacterial Strain | Nisin Variant | MIC (µM) frontiersin.org |
| Staphylococcus aureus ATCC 29213 (MSSA) | Nisin A | 0.78 |
| Staphylococcus aureus ATCC 29213 (MSSA) | Nisin H | 0.19 |
| Staphylococcus aureus ATCC 700699 (MRSA) | Nisin A | 6.25 |
| Staphylococcus aureus ATCC 700699 (MRSA) | Nisin H | 0.78 |
| Enterococcus faecalis ATCC 29212 | Nisin A | 1.56 |
| Enterococcus faecalis ATCC 29212 | Nisin H | 1.56 |
| Enterococcus faecium ATCC 35667 | Nisin A | 1.56 |
| Enterococcus faecium ATCC 35667 | Nisin H | 0.39 |
| Bacillus subtilis 168 | Nisin A | 0.78 |
| Bacillus subtilis 168 | Nisin H | 0.1 |
Reporter Gene Assays for Induction Levels
Reporter gene assays are valuable tools for studying the induction of gene expression by this compound. The nisin biosynthetic genes are organized into inducible operons, and their expression is regulated by a two-component signal transduction system consisting of the histidine kinase NisK and the response regulator NisR. core.ac.ukhelsinki.fi Extracellular nisin binds to NisK, leading to its autophosphorylation and subsequent transfer of the phosphate (B84403) group to NisR. core.ac.ukhelsinki.fi Phosphorylated NisR then binds to specific promoters (nisA/Z/Q and nisF), activating the transcription of the nisin structural gene (nisA/Z/Q) and other genes involved in biosynthesis, immunity, and regulation. core.ac.ukhelsinki.fi
Reporter gene assays utilize a reporter gene, such as luxAB (encoding luciferase for bioluminescence) or gfpuv (encoding a green fluorescent protein variant for fluorescence), placed under the control of a nisin-inducible promoter (e.g., nisA promoter). core.ac.uknih.gov When this compound is present, it activates the NisRK system, leading to the expression of the reporter gene and the production of a measurable signal (light or fluorescence). core.ac.uknih.gov This allows researchers to quantify the level of induction triggered by different concentrations of this compound or to compare the inductive capacity of this compound with other nisin variants. One study found that this compound exhibited an induction level threefold lower than that of Nisin A in a reporter assay. nih.govresearchgate.net Highly sensitive GFP-based nisin bioassays have been developed, capable of detecting nisin concentrations in the nanogram or even picogram range. core.ac.uknih.govresearchgate.netresearchgate.net
Flow Cytometry for Membrane Integrity Studies
Flow cytometry is a powerful technique used to assess the impact of this compound on bacterial cell membrane integrity. Nisin's primary mechanism of action involves binding to lipid II in the bacterial membrane and forming pores, leading to membrane depolarization and leakage of intracellular contents. fishersci.caifnmujournal.commdpi.com
Membrane integrity can be evaluated using fluorescent dyes that penetrate cells with damaged membranes but are excluded from cells with intact membranes. Propidium iodide (PI) is a commonly used dye that enters cells with compromised membranes and intercalates with DNA, producing fluorescence. mdpi.comnih.govmdpi.com By staining bacterial populations with PI and analyzing them by flow cytometry, researchers can quantify the proportion of cells with damaged membranes after exposure to this compound. mdpi.comnih.govmdpi.com An increase in PI uptake indicates a loss of membrane integrity. nih.govmdpi.com Flow cytometry allows for rapid and high-throughput analysis of individual cells, providing detailed information on the physiological state of the bacterial population in response to this compound treatment. mdpi.com Studies using flow cytometry with PI staining have demonstrated that nisin induces increases in membrane permeability in target bacteria, such as Bacillus anthracis spores. nih.gov
Genetic and Molecular Techniques
Genetic and molecular techniques are essential for understanding the biosynthesis of this compound, characterizing the producing strains, and manipulating the genes involved for research or potential strain improvement.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive and widely used technique for quantifying the expression levels of specific genes. In the context of this compound research, qPCR is employed to study the transcription of genes involved in the this compound biosynthesis cluster (nis genes) in Lactococcus lactis strains. plos.orgbiorxiv.orgnih.govresearchgate.net
By measuring the amount of mRNA transcripts for specific nis genes, researchers can assess their activity under different conditions, such as during different growth phases or in response to various environmental stimuli. plos.orgbiorxiv.orgnih.govresearchgate.net This helps in understanding the regulation of this compound production. For instance, qPCR analysis has been used to evaluate the expression of nisA (encoding the structural peptide), nisR, and nisK (encoding the regulatory proteins) genes in L. lactis strains. plos.orgbiorxiv.orgnih.govresearchgate.net Studies have shown that the expression levels of these genes can vary, and increasing their expression, particularly nisA and nisRK, through genetic manipulation can lead to enhanced nisin production. plos.orgbiorxiv.orgnih.govresearchgate.net The 16S rRNA gene is commonly used as an internal control to normalize gene expression data in qPCR studies of L. lactis. nih.govresearchgate.net
Whole-Genome Sequencing and Comparative Genomics for Strain Characterization
Whole-genome sequencing (WGS) and comparative genomics are powerful approaches for characterizing this compound-producing strains and gaining insights into the genetic basis of this compound biosynthesis and related traits. mdpi.comunu.edufrontiersin.org
WGS provides the complete DNA sequence of a bacterial genome, allowing for the identification of all genes, including the this compound biosynthesis gene cluster. nih.govmdpi.comtandfonline.com Comparative genomics involves comparing the genomes of different strains, such as this compound producers and other L. lactis strains (including those producing other nisin variants or non-producers), to identify genetic similarities and differences. nih.govmdpi.comtandfonline.comresearchgate.net
Through WGS and comparative genomics, researchers can:
Identify the complete gene cluster responsible for this compound biosynthesis (nisQ genes) and compare it to gene clusters of other nisin variants (e.g., nisin A, Z). nih.govtandfonline.com One study found that the this compound gene cluster has 11 putative open reading frames (ORFs) with 82% homology to the nisin A biosynthesis gene cluster. nih.gov
Identify single nucleotide polymorphisms (SNPs), insertions, or deletions in the genome that may be associated with this compound production levels or other phenotypic characteristics. mdpi.com Comparative genomics analysis of a high-nisin-yielding L. lactis strain identified numerous mutations, including SNPs, insertions, and deletions, some of which were not located in the known nisin-related operons. mdpi.com
Investigate the presence and distribution of genes related to nisin immunity and regulation in different strains. researchgate.net
Explore the evolutionary relationships between this compound-producing strains and other lactic acid bacteria. researchgate.net
WGS and comparative genomics provide a comprehensive genetic context for understanding this compound production and can inform strategies for strain improvement or the discovery of novel nisin variants. mdpi.comunu.edu
Transcriptome Analysis for Gene Regulation Studies
Transcriptome analysis provides a comprehensive view of gene expression within an organism under specific conditions, offering insights into the regulatory networks governing the biosynthesis of compounds like this compound. Studies utilizing comparative transcriptome analysis have been instrumental in understanding the genetic factors contributing to enhanced nisin production in Lactococcus lactis strains.
Comparative transcriptome analysis between a high-nisin-yielding strain (Lactococcus lactis A32) and its original strain (Lactococcus lactis lxl) revealed significant changes in gene expression. The analysis identified 92 genes with significantly altered transcription levels, comprising 27 upregulated and 65 downregulated genes. Analysis of the metabolic pathways associated with these genes offers clues into the molecular mechanisms underlying nisin synthesis mdpi.com.
Key findings from transcriptome studies highlight the involvement of specific genes in nisin immunity and synthesis. The nisin immunity genes, nisEFG and nisI, are located within the nisin synthesis-related gene cluster and contribute to the producer organism's resistance to nisin mdpi.comfrontiersin.org. Upregulation of these immunity-related genes is linked to improved nisin immunological activity mdpi.com.
Furthermore, transcriptome analysis has shed light on the complex mechanisms of acquired nisin resistance in L. lactis. Comparing the transcriptomes of a nisin-susceptible strain and a nisin-resistant variant revealed differential expression in genes associated with various cellular processes, including cell wall biosynthesis, energy metabolism, fatty acid and phospholipid metabolism, regulatory functions, and transport systems nih.gov. These findings suggest that acquired nisin resistance is a complex phenotype involving multiple mechanisms, such as preventing nisin from reaching the membrane, altering cell wall properties, and potentially transporting or extruding nisin nih.gov.
Transcriptional regulation of nisin biosynthesis involves a two-component system, NisRK, which acts as an auto-regulatory mechanism frontiersin.orgbiorxiv.orgnih.gov. Studies have indicated that the expression of the structural gene (nisA for Nisin A, and by extension likely nisQ for this compound) along with the regulator NisR is necessary for the activation of structural gene transcription scispace.com. Global transcriptional regulators, such as CodY, have also been shown to influence nisin immunity by directly binding to and regulating the expression of genes like nisI asm.org.
Data from transcriptome analyses can be extensive, detailing the fold change in expression for numerous genes. While a comprehensive list for this compound specifically was not available in the search results, studies on nisin variants provide a representative example of the types of data generated.
Gene Cloning and Recombinant Expression Systems
Gene cloning and recombinant expression systems are crucial for studying the function of individual genes involved in this compound biosynthesis and for potentially producing this compound in heterologous hosts. This approach allows for the manipulation of genetic elements and controlled production of the peptide.
The this compound gene cluster has been sequenced, revealing 11 putative open reading frames (ORFs) that exhibit homology to the nisin A biosynthesis gene cluster nih.gov. This genetic information is fundamental for cloning the genes responsible for this compound production. The cluster typically includes the structural gene (nisQ), genes for post-translational modification (niqB, niqC), transport (niqT), processing (niqP), immunity (niqI, niqFEG), and regulation (niqR, niqK) secondarymetabolites.org.
Recombinant expression of nisin variants, including this compound, has been explored in various host organisms, such as Escherichia coli and Lactobacillus plantarum igem.wikiiijls.comresearchgate.net. Expressing lantibiotics like nisin in heterologous hosts can be challenging due to the complex post-translational modifications required for their activity.
Studies have demonstrated the successful recombinant expression of this compound in E. coli. Different genetic constructs have been designed for this purpose, sometimes incorporating fusion tags like a 6XHis-tag for purification or solubility-enhancing proteins such as N-utilizing substance A (NusA) or Glutathione S-transferase (GST) to improve the yield and solubility of the recombinant peptide igem.wikiiijls.com. For instance, fusing GST to NusA within a construct designed for this compound expression in E. coli increased the expected protein size significantly, potentially aiding in expression and purification igem.wiki.
The use of expression vectors containing constitutive or inducible promoters allows for controlled transcription of the cloned nisin genes in the host organism nih.gov. For example, the nisin-controlled expression (NICE) system, which is inducible by subinhibitory concentrations of nisin, has been utilized to achieve inducible transcription of integrated genes in L. lactis nih.gov. While this system uses nisin itself as the inducer and is often applied to express other genes, the principle of using inducible promoters is relevant to controlling the expression of cloned nisin genes.
Cloning the nisin gene into suitable plasmids and transforming them into host strains enables the production of recombinant nisin. Confirmation of successful cloning and expression is typically performed through techniques such as PCR and analysis of antimicrobial activity researchgate.net. The ability to express functional recombinant nisin in heterologous hosts like E. coli opens avenues for potentially higher yield production compared to natural producers igem.wikiiijls.com.
Research Applications and Future Directions for Nisin Q
Role in Food Biopreservation Research
Nisin, including its variants like Nisin Q, functions primarily by targeting the lipid II component of the bacterial cell wall, leading to pore formation in the cytoplasmic membrane and inhibition of peptidoglycan synthesis, ultimately causing cell death. mdpi.commdpi.comwikipedia.orgfao.org This mechanism is particularly effective against Gram-positive bacteria, including many common foodborne pathogens and spoilage organisms. mdpi.comwikipedia.orgresearchgate.netbibliotekanauki.plnih.govfrontiersin.orgresearchgate.netifnmujournal.comwur.nl Research into this compound's role in food biopreservation explores avenues to leverage its antimicrobial potential for enhanced food safety and extended shelf life.
Enhanced Efficacy in Various Food Matrices
The effectiveness of nisin in food matrices can be influenced by factors such as pH, binding to food components (like fat), and degradation by proteolytic enzymes. mdpi.comwikipedia.orgfao.orgnih.govresearchgate.net While specific detailed studies focusing solely on this compound's enhanced efficacy across a wide range of food matrices are limited in the provided search results, the general understanding of nisin's behavior in different food environments is relevant. Nisin is more stable and active at acidic pH, with reduced activity at neutral or alkaline pH. mdpi.commdpi.comwikipedia.orgnih.govmdpi.com Binding to food components, particularly fat, can reduce the effective concentration of nisin. fao.orgnih.gov Research into nisin variants, including this compound, aims to identify forms with improved stability and activity in challenging food environments. The suggestion that this compound may inhibit oxidation better than other variants could be particularly relevant in food matrices susceptible to oxidative spoilage. mdpi.com
Application in Active Packaging Systems
Active packaging systems incorporate antimicrobial agents directly into packaging materials to extend food shelf life and improve safety through controlled release onto the food surface. mdpi.comresearchgate.netmdpi.comsciencepublishinggroup.compan.olsztyn.plnih.govunina.itmdpi.comfrontiersin.org Nisin has been explored for its integration into various active packaging formats, including edible films, coatings, nanofibers, nanoemulsions, nanoliposomes, and nanoparticles. researchgate.netmdpi.comsciencepublishinggroup.compan.olsztyn.plunina.itmdpi.comfrontiersin.org This approach can help overcome limitations of direct nisin application, such as uneven distribution or premature degradation within the food matrix. wikipedia.orgmdpi.com Research into this compound for active packaging would investigate its stability and release kinetics from different packaging materials, as well as its efficacy against target pathogens on the surface of packaged foods. While the concept is well-established for nisin, specific detailed research on this compound's performance in active packaging systems was not extensively detailed in the provided results.
Potential in Veterinary Antimicrobial Strategies
Beyond food preservation, nisin and its variants show potential in veterinary applications, particularly in combating bacterial infections and modulating microbial populations in animals. mdpi.combibliotekanauki.pl
Efficacy Against Animal Pathogens
Nisin's activity against Gram-positive bacteria makes it relevant for addressing various bacterial infections in animals. A significant area of research is its application in treating bovine mastitis, an inflammation of the udder often caused by Gram-positive pathogens such as Staphylococcus aureus and Streptococcus species. mdpi.comtandfonline.comwikipedia.orgresearchgate.netpan.olsztyn.plnih.govnih.govfrontiersin.orgnih.gov Studies have shown the efficacy of nisin-based formulations against mastitis-causing pathogens, including drug-resistant strains. wikipedia.orgpan.olsztyn.plnih.govfrontiersin.org While this compound is identified as a natural variant of nisin, specific detailed research focusing solely on the efficacy of this compound against a broad spectrum of animal pathogens, including those causing bovine mastitis, was not extensively provided in the search results. Research in this area would involve evaluating the minimum inhibitory concentrations (MICs) of this compound against relevant veterinary pathogens and assessing its effectiveness in relevant animal models.
Modulating Microbial Ecology
Research has explored the use of nisin to modulate microbial ecology in the gastrointestinal tract of animals, particularly in ruminants. mdpi.comwikipedia.orgnih.govnih.govsigmaaldrich.com Studies have investigated the effects of nisin supplementation on ruminal fermentation characteristics and microbial populations. frontiersin.orgresearchgate.netsigmaaldrich.com For instance, nisin has been shown to reduce methane (B114726) production and alter the acetate-to-propionate ratio in the rumen, which could have implications for feed efficiency and environmental impact. frontiersin.orgresearchgate.netsigmaaldrich.com
Table 1: Effects of Nisin on In Vitro Rumen Fermentation Characteristics
| Treatment | Gas Production (mL/g DM) | Methane Production (mL/g DM) | Acetate:Propionate Ratio | Dry Matter Digestibility (%) |
| Control | High | High | Higher | Not adversely affected |
| Nisin (1 µM) | Reduced | Reduced | Lower | Not adversely affected |
| Nisin (5 µM) | Reduced | Lowest | Lower | Not adversely affected |
| Monensin (5 µM) | Lowest | Reduced | Lower | Reduced |
Data synthesized from search results sigmaaldrich.com. Note that this table presents data for nisin generally, as specific data for this compound was not provided.
Investigation of Anti-Proliferative and Antitumor Mechanisms (cellular level, non-clinical)
Research indicates that nisin, including its variants like this compound, possesses anti-proliferative and antitumor effects at the cellular level in non-clinical settings. Studies have shown that nisin can induce apoptosis and inhibit proliferation in various cancer cell lines, such as colorectal cancer cells (SW480, HT29, and Caco2), head and neck squamous cell carcinoma (HNSCC) cells, hepatocellular carcinoma, and chronic myeloid leukemia cells (K562). ifnmujournal.commdpi.commdpi.comnih.govwindows.netoup.com
The anti-proliferative effect of nisin is associated with the decreased expression of the cyclin D1 gene in treated cancer cells. ifnmujournal.comwindows.net Cyclin D1 is known to promote cell cycle progression from the G1 to the S stage, and its overexpression is linked to cell proliferation in various tumors. ifnmujournal.commdpi.com Nisin has been reported to block the cell cycle in the G1 phase by inhibiting cyclin D1 expression. mdpi.com
Furthermore, nisin's anticancer activity can involve inhibiting the phosphoinositide 3-kinase (PI3K)-AKT proliferation pathway, which is frequently activated in human cancers. ifnmujournal.com It may also induce reactive oxygen species (ROS) and inhibit angiogenesis. ifnmujournal.com Some studies suggest that nisin's cytotoxicity and antitumor effects are mediated through the activation of apoptosis. mdpi.comnih.gov This can involve the intrinsic apoptotic pathway, as indicated by an increased BAX/BCL-2 ratio in colorectal cancer cells. nih.gov Nisin is thought to induce apoptosis via pore formation on the plasma membrane, leading to calcium influx and subsequent cellular changes. nih.govtci-thaijo.org
Research has also explored the potential of combining nisin with conventional chemotherapeutic agents to enhance antitumor effects. Studies have shown that combinations of nisin with doxorubicin (B1662922) or 5-fluorouracil (B62378) can reduce tumor volume, potentiate anti-angiogenesis, and enhance apoptosis in non-clinical models. ifnmujournal.com The combination of rituximab (B1143277) and nisin has also resulted in enhanced apoptosis and reduced survival in certain lymphoma cells. ifnmujournal.com
Development of Novel Lantibiotic Therapeutics and Biocontrol Agents
Lantibiotics, including nisin variants like this compound, are considered promising candidates for the development of novel therapeutics and biocontrol agents due to their potent antimicrobial activity and distinct mechanisms of action. ifnmujournal.commdpi.comdoi.org
Expanding Antimicrobial Spectrum
Nisin primarily exhibits antimicrobial activity against Gram-positive bacteria, including important foodborne pathogens and clinically relevant antibiotic-resistant strains such as MRSA and VRE. researchgate.netifnmujournal.commdpi.commdpi.comnih.govrsc.org However, its activity against Gram-negative bacteria is generally lower due to the presence of the outer membrane which prevents nisin from reaching its target, lipid II, located at the inner membrane. mdpi.comnih.gov
Research is focused on expanding the antimicrobial spectrum of nisin and its variants to include Gram-negative bacteria. Strategies to enhance activity against Gram-negative pathogens include combining nisin with membrane-destabilizing agents like chelating compounds, polycationic acid, weak organic acids, or essential oils. mdpi.comcsic.es Additionally, modifying the structure of nisin through protein engineering or chemical functionalization is being explored to improve its ability to cross the outer membrane of Gram-negative bacteria. mdpi.comcsic.esnih.gov Some modified nisin variants have shown increased activity against Gram-negative pathogens like Shigella, Pseudomonas, and Salmonella spp. ifnmujournal.com
Nisin has also shown potential as a biocontrol agent against plant pathogens, including certain Gram-negative bacteria like Erwinia and * Xanthomonas*, and Pseudomonas syringae. nih.govmdpi.comfrontiersin.org Its biodegradable nature and favorable toxicity profile make it an environmentally friendly alternative to conventional pesticides and antibiotics in agriculture. nih.govmdpi.com
Overcoming Resistance in Non-Clinical Settings
The development of bacterial resistance to nisin is reported to be slow, which is a significant advantage compared to conventional antibiotics. ifnmujournal.commdpi.comnih.gov Nisin's mechanism of action involves binding to lipid II, a crucial precursor in bacterial cell wall biosynthesis, and forming pores in the bacterial membrane, leading to cell death. mdpi.commdpi.comrsc.orgnih.gov This multi-target approach makes it more difficult for bacteria to develop resistance. nih.gov
Despite the low probability of resistance development, research continues to investigate the mechanisms of resistance to nisin in non-clinical settings. One known mechanism involves the heterologous expression of the nisin resistance protein (NSR). mdpi.com Understanding these mechanisms can inform strategies to overcome potential resistance.
Engineering of nisin variants is also a strategy to evade resistance. mdpi.comnih.gov Modifications to the nisin molecule can alter its interaction with bacterial membranes or lipid II, potentially overcoming existing or preventing the development of resistance mechanisms.
Modular Engineering of Lantibiotics
Modular engineering approaches are being applied to nisin and other lantibiotics to create novel peptides with improved properties, such as enhanced antimicrobial activity, expanded spectrum, increased solubility, and improved stability. mdpi.commdpi.comrsc.orgnih.govresearchgate.netresearchgate.net
This involves modifying the nisin structure through techniques like amino acid substitutions, alterations in the leader peptide and core peptide, and post-translational modifications. rsc.org The complex synthesis mechanism of nisin in L. lactis provides a framework for such modifications. rsc.org
Modular design can involve constructing hybrid peptides by combining parts of the nisin molecule, such as the lipid II-binding motif, with other peptides or molecules. mdpi.comresearchgate.net This can lead to hybrid lantibiotics with enhanced activity or altered specificity. mdpi.comresearchgate.net The promiscuity of lantibiotic biosynthetic enzymes can be exploited to introduce novel modifications into nisin or to produce hybrid lantibiotics. oup.compnas.org
Advances in Understanding Lantibiotic Biosynthesis and Enzyme Promiscuity
Significant advances have been made in understanding the biosynthesis of nisin and the enzymes involved. Nisin is synthesized as a precursor peptide (NisA) and undergoes extensive post-translational modifications catalyzed by dedicated enzymes. nih.govoup.comnih.govasm.org The nisin biosynthesis gene cluster includes genes encoding the structural peptide (nisA), modification enzymes (NisB dehydratase and NisC cyclase), a transporter (NisT), a protease (NisP), regulatory elements (NisR and NisK), and immunity proteins (NisI, NisE, NisF, NisG). nih.govasm.orgcore.ac.ukhelsinki.fi
The dehydratase NisB converts serine and threonine residues in the precursor peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govoup.comnih.gov The cyclase NisC catalyzes the formation of lanthionine (B1674491) and β-methyllanthionine rings by adding cysteine thiols to the dehydroamino acids. nih.govoup.comnih.gov The transporter NisT is responsible for translocating the modified peptide across the membrane. oup.comnih.govfrontiersin.org Finally, the protease NisP cleaves the leader peptide to release the mature, active nisin. nih.govcore.ac.ukfrontiersin.org
Research has revealed the promiscuity of the nisin biosynthetic machinery, particularly the modification enzymes (NisBC) and the transporter (NisT). oup.comfrontiersin.orgfrontiersin.org This promiscuity allows these enzymes to modify and transport peptides other than their natural substrate, NisA. frontiersin.orgfrontiersin.org This understanding is crucial for the modular engineering of lantibiotics, enabling the production of novel peptides with altered structures and potentially improved properties by using the nisin biosynthetic system. oup.compnas.orgfrontiersin.orgfrontiersin.org
Studies have also investigated the subcellular localization and assembly of the nisin biosynthesis machinery, showing that the precursor peptide, NisB, and NisC are primarily localized at the cell poles. asm.org
Methodological Innovations in this compound Research
Research into this compound and other lantibiotics benefits from various methodological innovations. Techniques for the isolation, purification, and structural identification of nisin variants, including N-terminal amino acid sequencing and mass spectral analysis, have been crucial in identifying new variants like this compound. tandfonline.comresearchgate.net
Genetic analysis using nisin-specific primers and sequencing of nisin gene clusters are fundamental for characterizing the biosynthesis and genetic features of different nisin variants. tandfonline.comresearchgate.netnih.gov
Bioassays, such as the spot-on-lawn method and horizontal inhibition assay, are used to evaluate the antimicrobial activity of nisin variants against various bacterial strains. researchgate.nethelsinki.fi More sensitive and accurate quantification methods, including those based on NisRK-mediated, nisin-induced Green Fluorescent Protein (GFP) fluorescence, have been developed. helsinki.fi
Protein engineering techniques, both in vivo and in vitro, are essential for generating nisin variants with modified properties. mdpi.commdpi.comnih.gov This includes site-directed mutagenesis to introduce specific amino acid substitutions and random mutagenesis approaches to create libraries of variants. ifnmujournal.comnih.gov
Studies investigating the anti-proliferative and antitumor mechanisms of nisin variants utilize cellular and molecular biology techniques, including cell cycle analysis, apoptosis assays (e.g., measuring BAX/BCL-2 ratio), and gene expression analysis (e.g., real-time PCR for cyclin D1). ifnmujournal.commdpi.commdpi.comnih.govwindows.net
Methodological innovations also extend to improving the stability and delivery of nisin, such as the use of cyclodextrin-based nanosponges or combining nisin with proteins to enhance its tolerance to endogenous proteases in food matrices. mdpi.comresearchgate.net
NMR structural analysis is employed to gain insights into the three-dimensional structure and conformational flexibility of lantibiotics, which is important for understanding their mode of action. frontiersin.org
The development of efficient production systems for modified peptides, including the use of inducible protein expression systems in Gram-positive bacteria, facilitates the study and production of nisin variants. frontiersin.orgfrontiersin.org
Ethical Considerations and Regulatory Framework in Research Contexts (non-clinical)
Research involving chemical compounds like this compound, particularly in non-clinical settings, is subject to various ethical considerations and operates within established regulatory frameworks. These are primarily designed to ensure scientific integrity, protect research subjects (including animals), and lay a reliable foundation for potential future applications.
Ethical considerations in the non-clinical research of this compound encompass several key areas. Fundamental principles of responsible conduct of research, such as honesty in reporting data, accuracy in experimental design, and transparency in methodology, are paramount. Given that this compound is a natural product and a variant of nisin ifnmujournal.commdpi.comifnmujournal.comnih.govoup.com, research into its production, isolation, and modification should also consider the ethical implications related to the sustainable sourcing of producer organisms (e.g., Lactococcus lactis) and potential ecological impacts, although specific guidelines for this compound itself are not widely documented researchgate.netmdpi.com.
When non-clinical research on this compound involves the use of animal models, stringent ethical guidelines apply. These guidelines universally emphasize the "3Rs" principles: Replacement (using non-animal methods whenever possible), Reduction (minimizing the number of animals used), and Refinement (improving experimental techniques to minimize pain, suffering, and distress) asm.orgeuropa.eunih.govspeakingofresearch.comnih.gov. Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees play a critical role in reviewing and approving such research protocols to ensure compliance with these principles and relevant legislation nih.govnih.gov. The ethical justification for using animal models in antimicrobial research, including studies on agents like this compound, rests on the potential for significant benefits to human or animal health that cannot be achieved through alternative methods alone nih.govspeakingofresearch.comnih.gov.
The regulatory framework governing non-clinical research on compounds like this compound is largely centered on ensuring the quality and reliability of the data generated, particularly if these studies are intended to support future regulatory submissions (e.g., for food additive or therapeutic use). Good Laboratory Practice (GLP) principles are a key component of this framework bioivt.comwww.gov.ukwuxiapptec.comfda.govoecd.orgnih.gov. GLP is a quality system that covers the organizational process and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, reported, and archived oecd.org. While basic research on this compound's mechanisms or properties may not always require strict GLP compliance, studies designed to evaluate its safety or support regulatory applications generally must adhere to these standards bioivt.comwww.gov.ukwuxiapptec.comfda.gov. This includes requirements for qualified personnel, adequate facilities and equipment, documented standard operating procedures (SOPs), and a quality assurance unit bioivt.comwuxiapptec.comoecd.org.
Regulatory bodies in different countries have specific requirements for non-clinical studies, and adherence to international standards, such as those set by the Organisation for Economic Co-operation and Development (OECD) GLP principles, can facilitate the acceptance of data across different jurisdictions www.gov.ukoecd.orgnih.gov. The regulatory landscape for natural products can vary depending on their intended use canada.cafuturelearn.comnih.gov. While this compound is known as a food preservative (a regulated use), its investigation in other non-clinical research contexts, such as exploring novel antimicrobial applications, still falls under general research governance principles and potentially specific regulations depending on the nature of the research (e.g., use of genetically modified organisms for production or specific types of animal studies) imperial.ac.uk.
Ensuring data integrity and reproducibility is a core ethical and regulatory requirement in non-clinical research. This involves meticulous record-keeping, proper data management, and independent oversight through quality assurance processes bioivt.comwuxiapptec.comoecd.org. The ethical conduct of research also necessitates the accurate and unbiased reporting of results, regardless of whether they support the initial hypothesis.
Q & A
Q. What structural characteristics distinguish Nisin Q from other nisin variants (e.g., Nisin A)?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its 3D structure. Compare post-translational modifications (e.g., lanthionine bridges) and amino acid sequences with other variants . Standardize purification protocols (e.g., HPLC) to ensure sample homogeneity for accurate structural analysis .
Q. How is the antimicrobial efficacy of this compound quantified in vitro?
Methodological Answer: Employ agar diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). Include controls for pH, temperature, and bacterial strain variability. Validate results with kinetic growth curves and statistical tools (e.g., ANOVA) to assess reproducibility .
Q. What experimental models are suitable for studying this compound’s interaction with bacterial membranes?
Methodological Answer: Use fluorescence microscopy with membrane potential-sensitive dyes (e.g., DiSC3(5)) to monitor membrane depolarization. Complement with liposome leakage assays to quantify pore formation. Reference standardized protocols for Gram-positive bacterial models (e.g., Lactococcus lactis) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s binding to lipid II?
Methodological Answer: Integrate MD simulations (e.g., GROMACS) with mutagenesis studies to identify critical residues for lipid II interaction. Validate predictions using surface plasmon resonance (SPR) to measure binding affinities. Cross-reference with cryo-EM data for spatial resolution .
Q. What strategies resolve contradictions in reported MIC values of this compound across studies?
Methodological Answer: Standardize experimental conditions (pH, ionic strength, inoculum size) using guidelines from the Clinical and Laboratory Standards Institute (CLSI). Apply meta-analysis to aggregate data, accounting for covariates like bacterial resistance gene expression .
Q. How do transcriptional regulators in Lactococcus lactis influence this compound biosynthesis?
Methodological Answer: Use CRISPR-interference (CRISPRi) to knock down regulatory genes (e.g., nisRK). Quantify this compound production via LC-MS and correlate with RNA-seq data to map regulatory networks. Include negative controls (e.g., non-targeting sgRNA) to confirm specificity .
Data Analysis and Reproducibility
Q. What statistical approaches mitigate variability in this compound stability studies under different pH conditions?
Methodological Answer: Use multivariate regression to model stability as a function of pH, temperature, and ionic strength. Apply accelerated stability testing (e.g., Arrhenius kinetics) with triplicate trials. Share raw datasets and code repositories to enhance reproducibility .
Q. How can researchers validate this compound’s synergistic effects with other bacteriocins?
Methodological Answer: Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use isobologram analysis to distinguish synergy from additive effects. Publish full interaction matrices and dose-response curves for transparency .
Experimental Design and Innovation
Q. What in silico tools predict this compound’s efficacy against emerging antibiotic-resistant strains?
Methodological Answer: Leverage machine learning (e.g., random forests) trained on bacteriocin databases. Input features include bacterial genome sequences, resistance gene profiles, and environmental factors. Validate predictions with in vitro susceptibility testing .
Q. How can high-throughput screening (HTS) optimize this compound production in engineered strains?
Methodological Answer: Implement robotic fermentation systems with real-time pH and OD monitoring. Use response surface methodology (RSM) to optimize media components. Screen mutants via MALDI-TOF MS for yield improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
